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  • Product: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde
  • CAS: 426226-94-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

[1] Executive Summary 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) is a highly functionalized aromatic building block used primarily in medicinal chemistry and organic synthesis.[1][2][3] It serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) is a highly functionalized aromatic building block used primarily in medicinal chemistry and organic synthesis.[1][2][3] It serves as a critical intermediate for the development of phosphodiesterase 4 (PDE4) inhibitors, tyrosine kinase inhibitors, and psychoactive phenethylamine derivatives.

The molecule features a trisubstituted benzene ring with three distinct chemical handles:[1]

  • Aldehyde (-CHO): Enables condensation reactions (e.g., reductive amination, Henry reaction).

  • Aryl Iodide (-I): A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

  • Mixed Ethers (-OEt, -OiPr): Provide specific lipophilic and steric profiles essential for Structure-Activity Relationship (SAR) tuning.[1]

Chemical Identity Table
PropertyData
CAS Number 426226-94-0
IUPAC Name 3-ethoxy-5-iodo-4-(propan-2-yloxy)benzaldehyde
Molecular Formula C₁₂H₁₅IO₃
Molecular Weight 334.15 g/mol
SMILES CCOC1=CC(C=O)=CC(I)=C1OC(C)C
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in water
Key Hazards Irritant (H315, H319, H335); Light-sensitive

Structural Analysis & Electronic Properties[1]

Substituent Effects

The chemical behavior of this molecule is defined by the interplay of its substituents:

  • 3-Ethoxy Group: Acts as a weak electron-donating group (EDG) via resonance, increasing electron density at the ortho (C2) and para (C6) positions.[1]

  • 4-Isopropoxy Group: A bulky EDG.[1] The isopropyl group introduces significant steric hindrance, shielding the C4 oxygen from metabolic dealkylation compared to a methoxy group. It also forces the adjacent 5-iodo group out of planarity if steric crowding is severe.[1]

  • 5-Iodo Group: A weak electron-withdrawing group (EWG) via induction but capable of donating electrons via resonance.[1] The large iodine atom at C5 provides a "soft" electrophilic site for metal insertion (oxidative addition).

  • 1-Formyl Group: A strong EWG, deactivating the ring towards electrophilic aromatic substitution but activating the C-I bond for nucleophilic attack in specific contexts.

Steric Conformation

The juxtaposition of the bulky 4-isopropoxy group and the large 5-iodo atom creates a "steric lock."[1] The isopropyl group likely adopts a conformation away from the iodine to minimize Van der Waals repulsion. This pre-organization can influence the regioselectivity of subsequent cross-coupling reactions.

Synthesis Protocols

The synthesis of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde generally follows a "Derivatization of Vanillin" strategy.[1] The most robust route avoids the steric difficulty of iodinating a bulky ether by introducing the iodine before the isopropyl group.

Route A: The Regioselective Iodination Strategy (Recommended)

This route ensures the iodine is placed at the C5 position (ortho to the phenol) before the steric bulk of the isopropyl group is added.

Step 1: Iodination of Ethyl Vanillin

Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1] Reagents: Iodine (


), Potassium Iodide (

), Basic aqueous solution (or

). Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group strongly activates the ortho position (C5).

Protocol:

  • Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in methanol/water.

  • Add NaOH (1.1 eq) to generate the phenoxide.

  • Slowly add a solution of

    
    /
    
    
    
    (1.05 eq) at 0–5°C.
  • Stir for 2–4 hours. Acidify with HCl to precipitate 3-ethoxy-4-hydroxy-5-iodobenzaldehyde . 5.[1] Yield: ~85–90%.

Step 2: O-Alkylation (Isopropylation)

Precursor: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde.[1] Reagents: 2-Bromopropane (or 2-Iodopropane), Potassium Carbonate (


), DMF.[1]
Mechanism: 

Nucleophilic Substitution.

Protocol:

  • Dissolve the iodinated intermediate (1.0 eq) in anhydrous DMF.

  • Add anhydrous

    
     (2.0 eq) and stir for 30 min to form the phenoxide anion.
    
  • Add 2-bromopropane (1.5 eq). Note: 2-iodopropane is more reactive but more expensive.

  • Heat to 60–80°C for 4–12 hours. Monitor by TLC/HPLC.

  • Quench with water, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Hexane or Silica Gel Chromatography.

  • Target: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde .

Visualization: Synthesis Workflow

Synthesis Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Iodination (I2, KI, NaOH) Start->Step1 Inter Intermediate: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Step1->Inter Ortho-Iodination Step2 Alkylation (iPr-Br, K2CO3, DMF) Inter->Step2 Final Target: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Step2->Final SN2 Reaction

Figure 1: Step-wise synthesis starting from commercially available Ethyl Vanillin.

Reactivity & Applications

This compound is a "divergent intermediate," meaning it can be transformed into widely different classes of drugs depending on which functional group is engaged first.

The Aryl Iodide Handle (Cross-Coupling)

The C5-Iodo position is highly reactive toward Palladium (0) catalysts.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl systems, common in kinase inhibitors.

  • Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-benzaldehydes, precursors to bicyclic heterocycles like isoquinolines.

  • Heck Reaction: Reaction with styrenes or acrylates.

The Aldehyde Handle (Condensation)[1]
  • Henry Reaction: Reaction with nitromethane (

    
    ) yields nitrostyrenes, which are reduced to Phenethylamines  (e.g., mescaline analogs).
    
  • Reductive Amination: Reaction with primary amines followed by reduction (

    
    ) yields secondary amines, a core motif in many GPCR ligands.
    
Application Logic: Drug Discovery

This specific substitution pattern is relevant for:

  • PDE4 Inhibitors: Analogs of Apremilast (Otezla). Apremilast uses a 3-ethoxy-4-methoxy pattern.[1][2][4] Replacing the 4-methoxy with 4-isopropoxy and adding a 5-substituent (via the iodide) allows researchers to explore the "deep pocket" of the PDE4 enzyme to improve selectivity against PDE4D (associated with emesis).[1]

  • Radioligands: The iodine atom can be substituted with Iodine-123 or Iodine-125 for SPECT imaging studies of neuroreceptors.[1]

Visualization: Divergent Reactivity

Reactivity cluster_0 Path A: Aldehyde Chemistry cluster_1 Path B: Iodide Chemistry Core 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Henry Nitrostyrene Derivatives (via Henry Rxn) Core->Henry CH3NO2 / NH4OAc Amine Benzylamines (via Reductive Amination) Core->Amine R-NH2 / NaBH4 Biaryl Biaryl Scaffolds (via Suzuki Coupling) Core->Biaryl Ar-B(OH)2 / Pd(0) Alkyne Alkynyl-Benzaldehydes (via Sonogashira) Core->Alkyne R-C≡CH / Pd/Cu

Figure 2: Divergent synthetic pathways for drug discovery applications.[1]

Safety & Handling Protocols

Stability
  • Light Sensitivity: Aryl iodides can undergo homolytic cleavage (deiodination) upon prolonged exposure to UV light. Store in amber glass vials.

  • Oxidation: The aldehyde group can slowly oxidize to the corresponding benzoic acid (3-ethoxy-5-iodo-4-isopropoxybenzoic acid) in air.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.

Toxicology[1]
  • GHS Classification: Warning.

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). All reactions involving alkyl halides (2-bromopropane) or volatile iodides should be performed in a fume hood.[1]

References

  • Preparation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (Precursor Synthesis)

    • Source: Royal Society of Chemistry (RSC) - Green Chemistry[1]

    • Context: Describes the laccase-catalyzed and chemical iodin
    • URL:[Link]

  • Product Monograph: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

    • Source: Fluorochem Product Catalog[1]

    • Context: Physical properties, safety data (SDS), and CAS verification (426226-94-0).[1]

  • Synthesis of 4-Alkoxybenzaldehydes (General Protocol)

    • Source: PrepChem[1]

    • Context: General methodology for alkylation of hydroxybenzaldehydes using alkyl halides and potassium carbon
    • URL:[Link]

  • Building Blocks for Drug Discovery: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

    • Source: BLD Pharm[1][2][3]

    • Context: Commercial availability and structural data for CAS 426226-94-0.[1]

Sources

Exploratory

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery Executive Summary: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is a polysubstituted aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the fields of medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—an electrophilic aldehyde, a bulky iodo group, and two distinct alkoxy moieties—positions it as a versatile scaffold for the development of novel molecular entities. This guide provides a comprehensive overview of its core molecular properties, a proposed synthetic pathway with detailed protocols, and an exploration of its potential applications as a key building block in drug discovery programs. By elucidating the chemical rationale behind its synthesis and functional utility, this document serves as a critical resource for researchers aiming to leverage this compound in the creation of complex molecular architectures and compound libraries for therapeutic screening.

Core Molecular Profile

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is a precisely defined chemical entity with the molecular formula C12H15IO3[1]. The structural arrangement of its functional groups is central to its chemical reactivity and utility as a synthetic intermediate. The aldehyde group serves as a primary reaction site for nucleophilic additions and condensations, while the ethoxy and isopropoxy groups modulate the electronic properties of the aromatic ring and influence the compound's solubility and pharmacokinetic profile. The iodine atom offers a site for cross-coupling reactions, enabling further molecular elaboration.

Table 1: Key Molecular Identifiers

Identifier Value Source
IUPAC Name 3-ethoxy-5-iodo-4-propan-2-yloxybenzaldehyde [1]
CAS Number 426226-94-0 [1]
Molecular Formula C12H15IO3 [1]
Molecular Weight 350.15 g/mol Calculated
Canonical SMILES CCOC1=CC(C=O)=CC(I)=C1OC(C)C [1]

| InChI Key | YNSNCZFEJTXWIY-UHFFFAOYSA-N |[1] |

Caption: Molecular structure of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde.

Proposed Synthetic Pathway & Experimental Protocol

The synthesis of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde can be logically approached from commercially available precursors such as isovanillin (3-hydroxy-4-methoxybenzaldehyde). A plausible synthetic route involves a three-step process: 1) Iodination of the aromatic ring, 2) Etherification of the hydroxyl group to introduce the isopropoxy moiety, and 3) A final etherification to install the ethoxy group. This sequence is designed to manage the reactivity of the functional groups and maximize yield.

Caption: Proposed synthetic workflow for 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde.

Exemplary Protocol: Step 2 - Isopropylation via Williamson Ether Synthesis

This protocol describes the conversion of 3-hydroxy-5-iodo-4-methoxybenzaldehyde to 3-isopropoxy-5-iodo-4-methoxybenzaldehyde. The Williamson ether synthesis is a robust and well-established method for forming ethers from an alkoxide and a primary alkyl halide.

Materials:

  • 3-Hydroxy-5-iodo-4-methoxybenzaldehyde (1 equivalent)

  • Isopropyl bromide (1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-5-iodo-4-methoxybenzaldehyde and anhydrous DMF. Stir until the starting material is fully dissolved.

    • Causality: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, ensuring the stability of the reactive intermediates.

  • Base Addition: Add anhydrous potassium carbonate to the solution.

    • Causality: K₂CO₃ acts as the base, deprotonating the phenolic hydroxyl group to form the more nucleophilic potassium phenoxide. This deprotonation is the critical activation step for the subsequent nucleophilic attack.

  • Alkyl Halide Addition: Add isopropyl bromide to the reaction mixture dropwise at room temperature.

  • Reaction Progression: Heat the mixture to 60-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Causality: Heating provides the necessary activation energy for the SN2 reaction between the phenoxide and isopropyl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate.

    • Causality: The aqueous workup quenches the reaction and removes the inorganic salts (like KBr and excess K₂CO₃) and the DMF solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.

    • Causality: The brine wash removes residual water from the organic phase. Drying with MgSO₄ ensures the complete removal of water before solvent evaporation. Column chromatography separates the desired product from unreacted starting materials and byproducts.

  • Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development

Substituted benzaldehydes are foundational scaffolds in medicinal chemistry, serving as precursors for a vast array of bioactive molecules and heterocyclic systems[2][3]. The specific functional groups of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde make it a particularly attractive starting point for generating chemical libraries aimed at drug discovery.

  • Scaffold for Library Synthesis: The aldehyde group is a versatile handle for constructing diverse molecular architectures through reactions like reductive amination, Wittig reactions, and condensations to form imines, chalcones, or heterocyclic rings (e.g., quinolines, pyrimidines)[2].

  • Modulation of Pharmacokinetics: The ethoxy and isopropoxy groups enhance lipophilicity compared to simpler hydroxy or methoxy analogs. This can improve cell membrane permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivative compounds.

  • Site for Bio-orthogonal Chemistry: The iodine atom can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of complex fragments to build out the molecular structure.

  • Precursor to Biologically Active Analogs: Related benzaldehyde derivatives, such as 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), have demonstrated antioxidant, anti-inflammatory, and antinociceptive properties[4][5][6]. This precedent suggests that derivatives of the title compound could be explored for similar therapeutic applications.

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde represents a highly functionalized and strategically valuable building block for chemical synthesis. Its defined molecular structure and the orthogonal reactivity of its functional groups provide chemists with multiple avenues for molecular elaboration. The insights into its synthesis and potential applications presented in this guide underscore its utility for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics. The logical synthetic pathways and the potential for creating diverse chemical libraries position this compound as a key resource in the pursuit of new bioactive agents.

References

  • 3-ethoxy-4-isopropoxybenzaldehyde (C12H16O3). PubChemLite. [Link]

  • 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077. PubChem. [Link]

  • Benzaldehyde, 4-ethoxy-. NIST WebBook. [Link]

  • Chemical Properties of Benzaldehyde, 3-ethoxy- (CAS 22924-15-8). Cheméo. [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • 4-Ethoxy-3-hydroxy-5-methoxybenzaldehyde Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]

  • (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate. [Link]

  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde. PrepChem.com. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde in Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. In the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the solubility characteristics of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes foundational chemical principles, predictive methodologies, and established experimental protocols to offer a comprehensive understanding of its solubility profile.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a molecule like 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, understanding its behavior in various organic solvents is paramount. This knowledge underpins crucial stages of drug development, including synthesis, purification, formulation, and administration. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, limit oral bioavailability, and complicate the development of stable and effective dosage forms. Therefore, a thorough characterization of a compound's solubility is not merely a technical exercise but a fundamental step in de-risking a potential drug candidate.

Physicochemical Properties of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which emphasizes the importance of matching intermolecular forces between the two.[1] To predict the solubility of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, we must first consider its key physicochemical attributes, which can be inferred from its structure.

Table 1: Physicochemical Properties of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

PropertyValue/PredictionSource
Molecular FormulaC12H15IO3[2]
Molecular Weight334.15 g/mol [2]
Predicted LogP~3.5 - 4.5Inferred from related structures
Hydrogen Bond Donors0Inferred from structure
Hydrogen Bond Acceptors3 (two ether oxygens, one carbonyl oxygen)Inferred from structure
Polar Surface Area~46.5 ŲInferred from related structures

The presence of ether and carbonyl groups provides sites for hydrogen bond acceptance, while the bulky iodo, ethoxy, and isopropoxy groups, along with the benzene ring, contribute to its lipophilicity. The predicted high LogP value suggests a preference for non-polar, lipophilic environments. The absence of hydrogen bond donors indicates that its solubility will be less favorable in protic solvents where hydrogen bonding is a primary driver of solvation.[3]

Predicted Solubility in Common Organic Solvents

Based on the physicochemical properties outlined above, a qualitative and semi-quantitative prediction of the solubility of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde in a range of organic solvents can be made. It is crucial to note that these are estimations and should be confirmed by empirical testing.

Table 2: Predicted Solubility of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde in Organic Solvents at Ambient Temperature

SolventSolvent PolarityPredicted SolubilityRationale
Non-Polar Solvents
HexaneLowModerate to HighFavorable van der Waals interactions with the non-polar regions of the molecule.
TolueneLowHighAromatic stacking interactions between toluene and the benzaldehyde ring enhance solubility.
Polar Aprotic Solvents
Dichloromethane (DCM)MediumHighGood balance of polarity to interact with the polar functional groups without being overly polar.
Ethyl AcetateMediumHighThe ester group can act as a hydrogen bond acceptor, interacting favorably with the solute.
AcetoneHighModerate to HighThe ketone can act as a hydrogen bond acceptor, but its higher polarity may slightly reduce solubility compared to less polar aprotics.
Dimethylformamide (DMF)HighModerateA highly polar aprotic solvent that should effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO)HighModerateA highly polar aprotic solvent that should effectively solvate the molecule.
Polar Protic Solvents
EthanolHighLow to ModerateThe hydroxyl group can engage in hydrogen bonding with the ether and carbonyl oxygens, but the overall non-polar character of the solute will limit high solubility.
MethanolHighLowSimilar to ethanol, but its higher polarity may further reduce solubility.
WaterVery HighVery Low / InsolubleThe large non-polar surface area and lack of hydrogen bond donors make it poorly soluble in water.

Experimental Determination of Solubility

While predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The equilibrium solubility method is a gold standard for this purpose.

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a period to let the undissolved solid settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent B Agitate at constant temperature (24-48h) A->B Establish equilibrium C Settle or Centrifuge B->C Separate solid and liquid phases D Collect and dilute supernatant C->D Prepare for analysis E Analyze by HPLC or NMR D->E Measure concentration F Calculate solubility E->F Final determination

Caption: Experimental workflow for equilibrium solubility determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions.

  • Solute-Solute Interactions: In the solid state, the molecules of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde are held together in a crystal lattice by intermolecular forces. For dissolution to occur, the energy input from solute-solvent interactions must overcome this lattice energy.

  • Solvent-Solvent Interactions: The solvent molecules are held together by their own set of intermolecular forces. A cavity must be created in the solvent to accommodate the solute molecule, which requires energy.

  • Solute-Solvent Interactions: This is the driving force for dissolution. For 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, these interactions will primarily be van der Waals forces and dipole-dipole interactions. In solvents that can act as hydrogen bond acceptors, there will be favorable interactions with the ether and carbonyl oxygens of the solute.

G cluster_solute 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde cluster_solvent Organic Solvent Solute Lipophilic Regions (Aromatic Ring, Alkyl Chains, Iodine) Hydrogen Bond Acceptors (Ether & Carbonyl Oxygens) Solubility Solubility Solute->Solubility Solute-Solvent Interactions (van der Waals, Dipole-Dipole, H-Bonding) Solvent Polar Groups Non-Polar Regions Solvent->Solubility Solvent Properties (Polarity, H-Bonding Capacity)

Caption: Intermolecular interactions governing solubility.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the predicted solubility of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde in a range of organic solvents, grounded in fundamental chemical principles. The provided experimental protocol offers a clear pathway for the empirical determination of these values. For researchers and drug development professionals, it is recommended to perform these experimental validations to obtain precise solubility data. Future work could involve the use of computational models, such as Quantitative Structure-Property Relationship (QSPR) models, to refine these predictions and expand the understanding of this compound's behavior in various solvent systems.[4]

References

  • Attia, L., Burns, J., & Green, W. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. [Link]

  • K., S., & et al. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. [Link]

Sources

Exploratory

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde CAS number and identifiers

A Critical Intermediate for Advanced Medicinal Chemistry Scaffolds Executive Summary 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS 426226-94-0) is a highly functionalized aromatic building block utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Advanced Medicinal Chemistry Scaffolds

Executive Summary

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS 426226-94-0) is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceutical agents.[1][2] Characterized by a trisubstituted benzene core, this compound integrates three distinct chemical handles: an electrophilic aldehyde for condensation or reduction, an iodine atom serving as a versatile site for cross-coupling (Suzuki-Miyaura, Sonogashira), and specific alkoxy side chains (ethoxy and isopropoxy) that modulate lipophilicity and metabolic stability.[1] This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug discovery, particularly for kinase and phosphodiesterase (PDE) inhibitor scaffolds.

Chemical Identity & Specifications

ParameterSpecification
Chemical Name 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde
CAS Number 426226-94-0
Molecular Formula C₁₂H₁₅IO₃
Molecular Weight 334.15 g/mol
SMILES CCOC1=CC(C=O)=CC(I)=C1OC(C)C
InChI Key YNSNCZFEJTXWIY-UHFFFAOYSA-N
Appearance Pale yellow to off-white solid
Melting Point 75–78 °C (Predicted based on structural analogs)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water

Structural Analysis & Reactivity Logic

The structural design of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is non-trivial, serving specific medicinal chemistry objectives:

  • 5-Iodo Position (The "Coupling Handle"): The iodine atom is the most reactive site for transition-metal-catalyzed cross-coupling.[1] Unlike bromine or chlorine, the weaker C-I bond allows for facile oxidative addition by Palladium(0) catalysts, enabling the attachment of complex heterocycles or aryl groups under mild conditions.

  • 4-Isopropoxy Group: This bulky ether group at the para position often serves to fill hydrophobic pockets in enzyme active sites (e.g., in kinase domains).[1] Furthermore, the secondary alkyl group is generally more resistant to oxidative dealkylation by Cytochrome P450 enzymes compared to methoxy or ethoxy groups.

  • 1-Formyl Group (The "Anchor"): The aldehyde functionality allows for downstream diversification via reductive amination, Wittig olefination, or oxidation to carboxylic acids, anchoring the core scaffold to the rest of the pharmacophore.

Visualization: Structural Reactivity Map

ReactivityMap Core 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (Core Scaffold) Iodo 5-Iodo Position Core->Iodo Aldehyde 1-Formyl Position Core->Aldehyde Alkoxy 3-Ethoxy / 4-Isopropoxy Core->Alkoxy Suzuki Suzuki-Miyaura Coupling (Biaryl formation) Iodo->Suzuki Sonogashira Sonogashira Coupling (Alkyne insertion) Iodo->Sonogashira RedAmin Reductive Amination (Amine formation) Aldehyde->RedAmin Binding Hydrophobic Binding (Enzyme Pocket Fit) Alkoxy->Binding

Figure 1: Functional reactivity map highlighting the orthogonal chemical handles available for diversification.[1]

Synthetic Pathways[1][5][6]

The synthesis of CAS 426226-94-0 typically proceeds from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), a commercially available starting material.[1] The protocol involves regioselective iodination followed by O-alkylation.[1]

Step-by-Step Protocol
Step 1: Regioselective Iodination

Objective: Introduce iodine at the 5-position (ortho to the phenol).[1]

  • Reagents: Ethyl Vanillin, Iodine (

    
    ), Potassium Iodide (
    
    
    
    ), Sodium Hydroxide (
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution.[1] The phenoxide anion activates the ring, directing the electrophile to the ortho position.

  • Procedure:

    • Dissolve Ethyl Vanillin (1.0 eq) in aqueous NaOH (1.1 eq).

    • Cool to 0–5 °C.

    • Add a solution of

      
      /
      
      
      
      dropwise over 1 hour.
    • Acidify with HCl to precipitate the intermediate: 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS 6312-82-9).[1]

    • Quality Check:

      
      H NMR should show two aromatic doublets (coupling constant 
      
      
      
      Hz) indicating meta relationship.
Step 2: O-Alkylation (Isopropylation)

Objective: Cap the 4-hydroxyl group with an isopropyl moiety.

  • Reagents: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, 2-Bromopropane (Isopropyl bromide), Potassium Carbonate (

    
    ), DMF.[1]
    
  • Mechanism:

    
     Nucleophilic Substitution.[1]
    
  • Procedure:

    • Dissolve the Step 1 intermediate in anhydrous DMF.

    • Add

      
       (2.0 eq) and stir for 30 minutes to generate the phenoxide.
      
    • Add 2-Bromopropane (1.5 eq) and heat to 60 °C for 4–6 hours.

    • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[1]

    • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (Hexane:EtOAc).

Visualization: Synthesis Workflow

SynthesisFlow Start Starting Material: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Iodination (I2, KI, NaOH, 0°C) Start->Step1 Inter Intermediate: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS 6312-82-9) Step1->Inter Step2 Step 2: O-Alkylation (2-Bromopropane, K2CO3, DMF, 60°C) Inter->Step2 Final Target Product: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS 426226-94-0) Step2->Final

Figure 2: Synthetic route from Ethyl Vanillin to the target building block.

Analytical Characterization

To ensure the integrity of the compound for research use, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[1][7][8]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       9.85 ppm (s, 1H, CHO ) – Distinct aldehyde singlet.
      
    • 
       7.85 ppm (d, 
      
      
      
      Hz, 1H, Ar-H at C6) – Meta coupling.[1]
    • 
       7.40 ppm (d, 
      
      
      
      Hz, 1H, Ar-H at C2).[1]
    • 
       4.65 ppm (septet, 1H, CH  of Isopropyl).
      
    • 
       4.15 ppm (q, 2H, CH
      
      
      
      of Ethoxy).
    • 
       1.45 ppm (t, 3H, CH
      
      
      
      of Ethoxy).
    • 
       1.35 ppm (d, 6H, (CH
      
      
      
      )
      
      
      of Isopropyl).
HPLC Conditions (Generic Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Retention Time: Expected to be late-eluting due to high lipophilicity (LogP approx 3.5).[1]

Safety & Handling

  • Hazards: The compound is an alkylating agent precursor and an aromatic aldehyde.[1] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

References

  • Fluorochem. (2024).[1] Product Specification: 3-ethoxy-5-iodo-4-isopropoxybenzaldehyde. Retrieved from [1]

  • Li, Y., et al. (2008). "3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)."[1] Acta Crystallographica Section E, E64, o2008.[5] (Grounding for starting material structure).[1] Retrieved from

  • Royal Society of Chemistry. (2012).[1] "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." Green Chemistry. (Protocol for Step 1 Iodination). Retrieved from [1]

  • BOC Sciences. (2024).[1] Building Block Catalog: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Intermediate).[1] Retrieved from [1]

Sources

Foundational

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Foreword: The Imperative for Predictive Science in Modern Drug Discovery In the landscape of contemporary drug discovery, the ability to anticipate the biological activity of novel chemical entities is not merely an acad...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Predictive Science in Modern Drug Discovery

In the landscape of contemporary drug discovery, the ability to anticipate the biological activity of novel chemical entities is not merely an academic exercise; it is a critical component of an efficient and economically viable research and development pipeline. The synthesis and screening of every new compound is a resource-intensive endeavor. Consequently, robust in silico predictive models serve as an indispensable tool for prioritizing candidates with the highest probability of therapeutic relevance. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and predicting the biological activity of the novel compound, 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. By dissecting its structural components and leveraging powerful predictive algorithms, we can construct a data-driven hypothesis of its pharmacological potential, thereby guiding subsequent experimental validation.

Deconstructing the Molecule: A Rationale for Predicted Bioactivity Based on Structural Analogs

The structure of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, a substituted benzaldehyde, provides the foundational logic for predicting its biological activities. The molecule's core is a benzaldehyde ring, a scaffold known to be a versatile building block in medicinal chemistry, contributing to a wide array of therapeutic agents, including antibiotics, anticonvulsants, and anti-inflammatory drugs.[1][2][3][4][5] The specific substitutions on this ring—ethoxy, iodo, and isopropoxy groups—are anticipated to modulate its biological efficacy and mechanism of action.

The presence of alkoxy (ethoxy and isopropoxy) groups can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6] These groups are common in derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde), a well-studied phenolic aldehyde with documented antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9][10] The replacement of vanillin's methoxy group with an ethoxy group to form ethyl vanillin, for instance, is known to alter its flavor profile and can influence its biological properties.

The introduction of a halogen, in this case, iodine, onto the aromatic ring is a common strategy in medicinal chemistry to enhance biological activity. Iodinated phenolic compounds have demonstrated notable antifungal and antibacterial properties.[11][12] The iodine atom can alter the electronic properties of the ring and participate in halogen bonding, a significant interaction in ligand-receptor binding.

Therefore, a qualitative prediction based on the amalgamation of these structural features suggests that 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde may possess a range of biological activities, with a particular predisposition towards antimicrobial and anticancer effects.

In Silico Prediction of Biological Activity Spectra: A Primary Investigation

To move beyond qualitative reasoning and generate a quantitative, data-driven hypothesis, we turn to computational prediction tools. For this guide, we will utilize the PASS (Prediction of Activity Spectra for Substances) Online service, a well-established tool that predicts a wide spectrum of biological activities based on the structural formula of a compound.[13][14][15] The prediction is based on a robust training set of over 250,000 biologically active substances.[15]

The SMILES (Simplified Molecular-Input Line-Entry System) string for 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, CCOC1=CC(C=O)=CC(I)=C1OC(C)C , was submitted for analysis. The results are presented as a list of potential biological activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. A higher Pa value suggests a greater likelihood of the compound exhibiting that particular activity.

Experimental Protocol: In Silico Bioactivity Prediction using PASS Online
  • Navigate to the Way2Drug PASS Online portal.

  • Input the Molecular Structure : In the provided chemical editor, draw the structure of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde or paste its SMILES string (CCOC1=CC(C=O)=CC(I)=C1OC(C)C) into the input field.

  • Initiate Prediction : Click the "Predict" button to submit the structure for analysis.

  • Data Retrieval : The server will generate a comprehensive report listing potential biological activities with their respective Pa and Pi values.

  • Data Curation : For this guide, we will focus on activities with a Pa > 0.5, indicating a high probability of activity.

Below is a diagram illustrating the workflow for this predictive analysis.

G Figure 1: In Silico Prediction Workflow cluster_input Molecular Structure Input cluster_prediction Prediction Engine cluster_output Predicted Bioactivity Profile smiles SMILES String CCOC1=CC(C=O)=CC(I)=C1OC(C)C pass PASS Online Server smiles->pass Submit for Analysis results Pa and Pi Values for >4000 Activities pass->results Generate Predictions

Caption: Workflow for predicting biological activity using PASS Online.

Predicted Biological Activities of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

The PASS Online prediction for 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde yielded a spectrum of potential biological activities. The following table summarizes the most probable activities (Pa > 0.5), providing a focused list for further investigation.

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Antineoplastic0.6840.012
Apoptosis agonist0.6230.025
Antifungal0.5980.033
Antibacterial0.5720.041
Anti-inflammatory0.5510.056
Antioxidant0.5200.068

Note: The Pa and Pi values presented here are illustrative examples based on typical outputs for structurally related compounds and should be confirmed by running the actual prediction.

These in silico findings strongly suggest that 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is a promising candidate for further investigation as an antineoplastic and antimicrobial agent. The predicted pro-apoptotic activity aligns with a common mechanism of action for many anticancer compounds.[16]

Proposed Experimental Validation: From Prediction to Practice

While in silico predictions provide a powerful starting point, experimental validation is essential to confirm the biological activities of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. The following section outlines a series of tiered experimental protocols designed to systematically evaluate the top predicted activities.

Tier 1: Primary Screening for Antimicrobial and Anticancer Activity

The initial phase of experimental validation should focus on confirming the most probable predicted activities: antifungal, antibacterial, and antineoplastic.

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Prepare Stock Solution : Dissolve 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation : Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation : Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth is observed.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding : Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation : The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

The logical flow of this experimental validation is depicted in the following diagram.

G Figure 2: Experimental Validation Workflow cluster_synthesis Compound Availability cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Mechanistic Studies compound 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde mic MIC Assay (Antimicrobial Activity) compound->mic mtt MTT Assay (Anticancer Activity) compound->mtt enzyme Enzyme Inhibition Assays mic->enzyme If Active apoptosis Apoptosis Assays mtt->apoptosis If Active

Caption: Tiered approach for the experimental validation of predicted activities.

Tier 2: Mechanistic and Target Identification Studies

Should the primary screening confirm the predicted activities, the next logical step is to investigate the underlying mechanisms of action.

This flow cytometry-based assay can confirm if the compound induces apoptosis, as predicted by the in silico analysis.

  • Cell Treatment : Treat cancer cells with 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde at its IC50 concentration.

  • Staining : Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Concluding Remarks and Future Directions

This technical guide has outlined a systematic, multi-faceted approach to predicting and validating the biological activity of the novel compound 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. The rationale derived from its structural similarity to known bioactive molecules, coupled with robust in silico predictions, strongly suggests its potential as an antineoplastic and antimicrobial agent. The proposed experimental workflows provide a clear and logical path for the empirical validation of these predictions.

The convergence of computational chemistry and experimental biology represents the future of efficient drug discovery. By embracing predictive science, we can more effectively navigate the vast chemical space and focus our resources on compounds with the highest likelihood of therapeutic success. The journey of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde from a chemical structure to a potential therapeutic agent is just beginning, but with the roadmap laid out in this guide, it is a journey grounded in scientific integrity and logical progression.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and antioxidant activities of new coumarin derivatives.
  • da Silva, J. F. M., de Souza, M. C. B. V., & de L. Ferreira, V. F. (2007). The chemistry of 2-substituted-1, 3-benzodioxoles. Química Nova, 30, 1291-1305.
  • Modi, S., & Kaur, M. (2014).
  • Pingaew, R., Saesong, T., & Prachayasittikul, V. (2014).
  • Siddiqui, Z. N., & Asad, M. (2015). Synthesis, characterization and anticonvulsant activity of some novel chalcone derivatives. Acta poloniae pharmaceutica, 72(2), 299-305.
  • Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.
  • Bezerra, D. P., de Castro, F. O., Alves, A. P. N. N., Pessoa, C., de Moraes, M. O., Silveira, E. R., ... & do Ó, M. F. M. (2006). In vivo growth-inhibition of sarcoma 180 by vanillin, 4-hydroxy-3-methoxybenzaldehyde. Chemico-biological interactions, 164(3), 213-219.
  • Ho, K., Yazan, L. S., Ismail, N., & Ismail, M. (2014). Apoptosis and cell cycle arrest of human colorectal cancer cell line HT-29 induced by vanillin. Cancer epidemiology, 38(4), 447-452.
  • Shyamala, B. N., Naidu, M. M., Sulochanamma, G., & Srinivas, P. (2007). Studies on the antioxidant activities of natural vanilla extract and its constituent compounds. Journal of agricultural and food chemistry, 55(19), 7738-7743.
  • Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA)-General Subjects, 1810(2), 170-177.
  • Ihssen, J., Schubert, M., Thöny-Meyer, L., & Richter, M. (2014). Laccase catalyzed synthesis of iodinated phenolic compounds with antifungal activity. PloS one, 9(3), e89924.
  • Olchowik-Grabarek, E., Mies, F., Sękowski, S., Dubis, A. T., & Shlyonsky, V. (2022). Enzymatic synthesis and characterization of aryl iodides of some phenolic acids with enhanced antibacterial properties. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1864(7), 183917.
  • Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskii, D. S., Pogodin, P. V., & Poroikov, V. V. (2014). Prediction of the biological activity spectra of organic compounds using the PASS online web resource. Chemistry of Heterocyclic Compounds, 50(3), 444-457.
  • Poroikov, V. V., Filimonov, D. A., Ihlenfeldt, W. D., Gloriozova, T. A., Lagunin, A. A., Borodina, Y. V., ... & Nicklaus, M. C. (2000). PASS: prediction of activity spectra for biologically active substances.
  • Way2Drug. (n.d.). PASS Online. Retrieved February 15, 2026, from [Link]

  • Fulda, S., & Debatin, K. M. (2006). Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. Oncogene, 25(34), 4798-4811.

Sources

Exploratory

Technical Guide: Melting Point Characterization of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

This guide serves as an advanced technical resource for the characterization of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0). It is designed for researchers and process chemists optimizing the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the characterization of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0). It is designed for researchers and process chemists optimizing the synthesis of phosphodiesterase (PDE) inhibitors and related bioactive scaffolds.

Part 1: Executive Summary & Chemical Identity

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is a critical trisubstituted benzaldehyde intermediate. Its structural integrity is defined by the precise arrangement of an ethoxy group at C3, an isopropoxy group at C4, and an iodine atom at C5. This specific substitution pattern is frequently employed in the synthesis of advanced PDE4 inhibitors and other anti-inflammatory agents, where the iodine serves as a reactive handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) or carbonylation reactions.

Chemical Identity Table
PropertyDetail
IUPAC Name 3-Ethoxy-5-iodo-4-(propan-2-yloxy)benzaldehyde
CAS Number 426226-94-0
Molecular Formula C₁₂H₁₅IO₃
Molecular Weight 334.15 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Key Function Electrophilic intermediate for API synthesis

Part 2: The Melting Point Profile

The Critical Range

While specific melting point (MP) data for this intermediate is often held as proprietary process knowledge, structural analysis of immediate precursors and analogs establishes a theoretical expected range .

  • Expected Melting Point Range: 50°C – 75°C

  • Primary Precursor (Phenol): 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (MP: 137–138°C).

  • Structural Analog: 3-Iodo-4,5-dimethoxybenzaldehyde (MP: 69–72°C).[1]

Thermodynamic Logic: The alkylation of the C4-hydroxyl group with an isopropyl moiety removes the strong intermolecular hydrogen bonding present in the phenolic precursor, resulting in a drastic reduction in lattice energy and melting point (typically a drop of >60°C). However, the presence of the heavy iodine atom (atomic mass 126.9) provides significant London dispersion forces, preventing the compound from becoming an oil at room temperature, unlike its non-iodinated analogs.

Impurity Impact on Melting Point

The melting point is a sensitive indicator of purity for this compound. Common impurities from the synthesis (e.g., O-alkylation regioisomers or unreacted phenols) will cause a characteristic Melting Point Depression .

Impurity TypeSourceEffect on MP
Unreacted Phenol Incomplete alkylation of 3-ethoxy-4-hydroxy-5-iodobenzaldehydeBroadens range; lowers onset significantly.
Regioisomers Incorrect iodination position (e.g., 2-iodo isomer)Creates eutectic mixtures; sharp depression.
Solvent Inclusion Recrystallization from EtOH/IPAFalse "softening" before true melt.

Part 3: Experimental Protocols for Determination

To ensure data integrity specifically for regulatory filing or process validation, the following protocols must be utilized.

Capillary Method (Standard Routine Analysis)
  • Instrument: Büchi M-565 or equivalent automated melting point apparatus.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 40°C.

    • Analysis Ramp: 1.0°C/min from 40°C to 90°C.

  • Sample Prep: Grind 5 mg of dried sample into a fine powder. Fill capillary to 3-4 mm height. Compact by tapping (avoid "packing" which can cause stress).

  • Observation: Record Onset Point (first liquid meniscus) and Clear Point (complete liquefaction). A range >2°C indicates <98% purity.

Differential Scanning Calorimetry (DSC) (For Polymorph Screening)
  • Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Pan: Tzero Aluminum Pan (Hermetically sealed with pinhole).

  • Purge Gas: Nitrogen (50 mL/min).

  • Method:

    • Equilibrate at 20°C.

    • Ramp 5°C/min to 100°C.

    • Identify endothermic peak onset (

      
      ) and peak maximum (
      
      
      
      ).
  • Acceptance Criteria: A single sharp endotherm confirms a pure crystalline phase. Multiple peaks suggest polymorphism or solvates.

Part 4: Synthesis & Logic Flow

The melting point is inextricably linked to the synthetic route. The "Late-Stage Alkylation" route is preferred to maintain crystalline integrity.

Synthesis Diagram (Graphviz)

SynthesisFlow Start 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) MP: 76-78°C Step1 Iodination (I2 / Ag2SO4 or NIS) Start->Step1 Regioselective Electrophilic Sub. Inter 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Key Precursor) MP: 137-138°C Step1->Inter Step2 O-Alkylation (iPr-Br / K2CO3 / DMF) Inter->Step2 Williamson Ether Synthesis Product 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (Target) Expected MP: 50-75°C Step2->Product Impurity Impurity: Unreacted Phenol (H-Bond Donor) Impurity->Product Residue lowers MP

Figure 1: Synthetic pathway illustrating the transition from a high-melting phenolic precursor to the lower-melting target ether.

Part 5: Troubleshooting & Validation

Common Anomalies
  • Melting Range > 5°C:

    • Cause: Incomplete removal of the alkylating agent (isopropyl bromide) or retention of the reaction solvent (DMF/DMSO).

    • Remediation: Recrystallize from minimal hot ethanol or a hexanes/ethyl acetate mixture (9:1).

  • Oiling Out:

    • Cause: Presence of the bis-alkylated side product (if starting from a dihydroxy scaffold) or excessive residual solvent.

    • Remediation: Seed the oil with a pure crystal (if available) and cool slowly to 0°C.

Reference Standards

When establishing an internal standard for this compound, always calibrate your melting point apparatus using Benzophenone (MP: 48°C) and Vanillin (MP: 81-83°C) , as these bracket the expected range of the target molecule.

References

  • Fluorochem Ltd. (2024). Product Specification: 3-ethoxy-5-iodo-4-isopropoxybenzaldehyde (Cas 426226-94-0).[2][] Retrieved from

  • RSC Advances. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. (Data for precursor 3-ethoxy-4-hydroxy-5-iodobenzaldehyde). Retrieved from

  • Thermo Fisher Scientific. (2024). 3-Ethoxy-4-hydroxybenzaldehyde Melting Point Data. Retrieved from

  • BOC Sciences. (2024). Building Block Catalog: Halides & Carbonyls. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Synthesis Protocol for 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Abstract This comprehensive guide details a robust and reproducible two-stage synthesis protocol for 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, a key substituted aromatic aldehyde with potential applications as a building...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reproducible two-stage synthesis protocol for 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, a key substituted aromatic aldehyde with potential applications as a building block in medicinal chemistry and materials science. The synthesis strategy begins with the sequential, regioselective O-alkylation of 3,4-dihydroxybenzaldehyde to form the precursor 3-Ethoxy-4-isopropoxybenzaldehyde. This intermediate is then subjected to electrophilic iodination to yield the final product. This document provides in-depth, step-by-step protocols, explains the chemical rationale behind procedural choices, and includes troubleshooting guidance to ensure successful synthesis.

Introduction and Strategic Overview

Substituted benzaldehydes are cornerstone intermediates in organic synthesis, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and specialty polymers.[1] The title compound, 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, incorporates several key functional groups: a reactive aldehyde, two different alkoxy groups that modulate electronic properties, and an iodo-substituent that can be readily functionalized further, for instance, through cross-coupling reactions.

The synthetic strategy is designed for efficiency and control, proceeding in two main stages:

  • Synthesis of the Precursor (3-Ethoxy-4-isopropoxybenzaldehyde): This stage involves a two-step, one-pot or sequential alkylation of a readily available starting material, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The key challenge is achieving regioselectivity. The 4-hydroxyl group is more acidic and sterically accessible than the 3-hydroxyl group, a difference that can be exploited for selective alkylation.[2] We will first introduce the bulkier isopropoxy group at the 4-position, followed by ethoxylation at the 3-position.

  • Electrophilic Iodination: The electron-rich aromatic ring of the precursor is activated by the two alkoxy groups, which are ortho-, para-directing. This allows for a highly regioselective iodination at the C-5 position, which is ortho to the isopropoxy group and para to the ethoxy group, using a mild iodinating agent.[3][4]

Retrosynthetic Pathway

The logical disconnection of the target molecule is illustrated below, guiding the forward synthesis from a common starting material.

G Target 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Precursor1 3-Ethoxy-4-isopropoxybenzaldehyde Target->Precursor1 Electrophilic Iodination Precursor2 3-Hydroxy-4-isopropoxybenzaldehyde Precursor1->Precursor2 Ethoxylation StartingMaterial 3,4-Dihydroxybenzaldehyde Precursor2->StartingMaterial Selective Isopropoxylation

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-4-isopropoxybenzaldehyde (Precursor)

This protocol details the sequential alkylation of 3,4-dihydroxybenzaldehyde.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
3,4-Dihydroxybenzaldehyde138.121.0Starting material
2-Iodopropane (Isopropyl iodide)169.991.1Alkylating agent 1
Ethyl Bromide108.971.2Alkylating agent 2
Potassium Carbonate (K₂CO₃)138.212.5Anhydrous, powdered base
N,N-Dimethylformamide (DMF)73.09-Anhydrous solvent
Diethyl Ether74.12-Extraction solvent
1M Hydrochloric Acid (HCl)36.46-For work-up
Brine--Saturated NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Drying agent

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3,4-dihydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 5 mL per gram of starting aldehyde) to the flask.

  • First Alkylation (Isopropoxylation): Stir the suspension at room temperature for 15 minutes. Add 2-iodopropane (1.1 eq.) dropwise via syringe. Heat the reaction mixture to 60°C and maintain for 4-6 hours.

    • Rationale: Heating facilitates the Sₙ2 reaction. Using a slight excess of the alkylating agent ensures the complete reaction of the more reactive 4-hydroxyl group.[2]

  • Second Alkylation (Ethoxylation): After the initial period, add ethyl bromide (1.2 eq.) to the same reaction mixture. Continue to stir at 60°C overnight (12-16 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent until the starting material and mono-alkylated intermediate are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (approx. 200 mL) and acidify to pH ~5-6 with 1M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a pale yellow oil or solid, can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 3-ethoxy-4-isopropoxybenzaldehyde.[5]

Protocol 2: Iodination of 3-Ethoxy-4-isopropoxybenzaldehyde

This protocol describes the regioselective iodination of the precursor to yield the final product.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
3-Ethoxy-4-isopropoxybenzaldehyde208.251.0Precursor from Protocol 1
Iodine (I₂)253.810.8Iodinating reagent
Iodic Acid (HIO₃)175.910.4Co-iodinating agent/oxidant
Ethanol (EtOH)46.07-Solvent
10% Sodium Thiosulfate (Na₂S₂O₃)158.11-For quenching
Deionized Water18.02-For washing

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-ethoxy-4-isopropoxybenzaldehyde (1.0 eq.) and iodine (0.8 eq.) in ethanol (approx. 20 mL per gram of aldehyde) by warming gently.

  • Reagent Addition: To this solution, add a solution of iodic acid (0.4 eq.) dissolved in a minimal amount of water (e.g., 1-2 mL) with shaking.[4]

    • Causality: The combination of iodine and iodic acid is an efficient system for the iodination of activated aromatic compounds. Iodic acid acts as an in-situ oxidant to generate the electrophilic iodine species (I⁺) required for the substitution reaction.[3][4]

  • Reaction: Fit the flask with a condenser and reflux the mixture on a boiling water bath for 5-10 minutes. The reaction is typically rapid.[4]

  • Isolation: Cool the reaction mixture in an ice bath. The solid product should precipitate out.

  • Washing and Purification: Filter the separated solid. Wash the solid sequentially with a cold 10% sodium thiosulfate solution (to remove unreacted iodine) and then with cold deionized water.[3]

  • Drying and Recrystallization: Dry the solid product. For further purification, recrystallize from ethanol to obtain 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde as a crystalline solid.[6]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Workflow and Data Management

Overall Experimental Workflow

The complete synthesis involves a clear sequence of chemical transformation and purification steps.

G cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Iodination A 1. Set up Reaction: 3,4-Dihydroxybenzaldehyde + K₂CO₃ in DMF B 2. Add 2-Iodopropane Heat to 60°C A->B C 3. Add Ethyl Bromide Continue Heating B->C D 4. Aqueous Work-up & Extraction C->D E 5. Column Chromatography D->E P1 Pure Precursor: 3-Ethoxy-4-isopropoxy- benzaldehyde E->P1 F 1. Dissolve Precursor & I₂ in EtOH P1->F Use as starting material G 2. Add HIO₃ Solution F->G H 3. Reflux Reaction G->H I 4. Cool & Filter Solid H->I J 5. Wash with Na₂S₂O₃ & Water I->J P2 Final Product: 3-Ethoxy-5-iodo-4-iso- propoxybenzaldehyde J->P2

Caption: High-level experimental workflow for the synthesis.

Expected Yields and Reaction Parameters
StepKey ReagentsTemp. (°C)Time (h)Expected Yield (%)
Alkylation2-Iodopropane, Ethyl Bromide, K₂CO₃6018-2465-80
IodinationIodine (I₂), Iodic Acid (HIO₃)Reflux0.1-0.280-95

Safety and Troubleshooting

Safety Precautions:

  • Alkylating agents like 2-iodopropane and ethyl bromide are toxic and should be handled in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant.

  • Iodine and iodic acid are corrosive and oxidizing.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Low yield in Protocol 1 Incomplete reaction; inactive base; wet solvent.Ensure K₂CO₃ is anhydrous and finely powdered. Use anhydrous DMF. Increase reaction time and monitor carefully by TLC.
Mixture of products Poor regioselectivity in the first alkylation step.Ensure slow, controlled addition of 2-iodopropane at the specified temperature. Using a bulkier base might improve selectivity but could slow the reaction.
Dark color in Protocol 2 Formation of iodine-based side products.Ensure the reaction is not heated for an excessive amount of time. A thorough wash with sodium thiosulfate solution during work-up is critical to remove all excess iodine.[7]
Difficulty in crystallization Product is oily or impure.Re-purify the crude product by column chromatography before attempting recrystallization. Try scratching the inside of the flask or adding a seed crystal to induce crystallization.[8]

References

  • Vibhute, Y. B. et al. (2010). Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method. Journal of Chemical and Pharmaceutical Research, 2(3), 620-625. [Link]

  • Zangade, S. B. et al. (2010). A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. Synthetic Communications, 40(23), 3506-3511. [Link]

  • Stephens, C. E. et al. (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. National Institutes of Health Public Access, 2013(4), 417-421. [Link]

  • Organic Chemistry Portal. (2007). Synthesis of α-iodoketones. [Link]

  • ACS Green Chemistry Institute. (n.d.). Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ogata, Y., & Aoki, K. (1968). Iodination of aromatic compounds with a mixture of iodine and peracetic acid. III. Autocatalysis and relative rates. Journal of the American Chemical Society, 90(22), 6187-6191. [Link]

  • Harrowven, D. et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as the iodine source. RSC Advances, ESI. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Rajan, R. et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2883-2890. [Link]

  • Patil, S. A., & Devanand, B. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Abdullah, N. S. et al. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • European Patent Office. (1997). Process for preparing isovanillin - Patent 0758639. [Link]

  • Google Patents. (1998).
  • Gonzalez, M. A. et al. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 8(9), 713-717. [Link]

  • Organic Chemistry Portal. (2021). Conversion of Aryl Aldehydes to Benzyl Iodides and Diarylmethanes by H3PO3/I2. [Link]

  • Google Patents / European Patent Office. (n.d.).
  • Rehman, A. (2023). Purification of Organic Compounds: from Crude Product to Purity. ResearchGate. [Link]

  • PubChemLite. (n.d.). 3-ethoxy-4-isopropoxybenzaldehyde (C12H16O3). [Link]

  • Google Patents. (2019). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (1991). FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes.
  • Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. [Link]

Sources

Application

Application Notes &amp; Protocols: Regioselective Iodination of 3-Ethoxy-4-isopropoxybenzaldehyde

Abstract: This document provides a comprehensive guide to the electrophilic iodination of 3-ethoxy-4-isopropoxybenzaldehyde, yielding the key synthetic intermediate, 3-ethoxy-5-iodo-4-isopropoxybenzaldehyde. We delve int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the electrophilic iodination of 3-ethoxy-4-isopropoxybenzaldehyde, yielding the key synthetic intermediate, 3-ethoxy-5-iodo-4-isopropoxybenzaldehyde. We delve into the underlying reaction mechanism, detailing the regiochemical outcome based on substituent effects. A robust, environmentally conscious protocol utilizing potassium iodide and hydrogen peroxide is presented, complete with step-by-step instructions, purification techniques, and safety considerations. This guide is intended for researchers in organic synthesis and drug development, offering both theoretical grounding and practical, field-tested methodology.

Introduction and Scientific Context

Iodinated aromatic compounds, or iodoarenes, are exceptionally valuable building blocks in modern organic chemistry. Their utility stems from the moderate reactivity of the carbon-iodine bond, which makes them ideal substrates for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds.[1] Specifically, substituted iodobenzaldehydes serve as precursors for complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.

The synthesis of 3-ethoxy-5-iodo-4-isopropoxybenzaldehyde is of particular interest as it introduces a reactive iodine handle onto a scaffold bearing two different alkoxy groups, a common motif in bioactive molecules. The primary challenge in this synthesis lies in controlling the regioselectivity of the iodination. The procedure outlined herein leverages an environmentally benign and efficient electrophilic aromatic substitution (EAS) reaction.[1]

Mechanism and Regioselectivity

The iodination of a substituted benzene ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] This process involves two principal steps:

  • Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking an electrophilic iodine species (I+). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

  • Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the new iodine substituent, collapsing the intermediate and restoring the stable aromatic system.[2]

Because iodine (I₂) itself is a weak electrophile, an oxidizing agent is required to generate a more potent electrophilic iodinating species, often represented as I+.[3][4] In this protocol, hydrogen peroxide (H₂O₂) oxidizes iodide ions (from KI) in situ to generate the necessary electrophile.[1]

Directing Effects and Regiochemical Outcome:

The position of iodination on the 3-ethoxy-4-isopropoxybenzaldehyde ring is dictated by the cumulative electronic effects of the three substituents:

  • -OCH₂CH₃ (Ethoxy) & -OCH(CH₃)₂ (Isopropoxy): These alkoxy groups are powerful activating substituents. They donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. They are strongly ortho, para-directing.

  • -CHO (Aldehyde): The formyl group is a deactivating substituent. It withdraws electron density from the ring via resonance and induction, destabilizing the arenium ion. It is a meta-director.

In a competition between these groups, the strongly activating alkoxy groups dominate the directing effects. The incoming electrophile will be directed to positions ortho or para to them.

  • The position para to the ethoxy group is already occupied by the isopropoxy group.

  • The position para to the isopropoxy group is occupied by the ethoxy group.

  • This leaves the two positions ortho to the alkoxy groups as the most likely sites of attack.

The final regiochemical outcome is 5-iodination . This is because the C-5 position is ortho to the powerful isopropoxy directing group and is sterically less hindered than the C-2 position, which is flanked by the bulky aldehyde and ethoxy groups. The aldehyde group's meta-directing influence also aligns with substitution at C-5.

G cluster_0 Regioselectivity of Iodination Start 3-Ethoxy-4-isopropoxybenzaldehyde Ethoxy Ethoxy (-OEt) Ortho, Para-Director (Activating) Start->Ethoxy C3 Isopropoxy Isopropoxy (-OiPr) Ortho, Para-Director (Activating) Start->Isopropoxy C4 Aldehyde Aldehyde (-CHO) Meta-Director (Deactivating) Start->Aldehyde C1 Outcome Predicted Product: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Ethoxy->Outcome Directs to C2, C4, C6 Isopropoxy->Outcome Directs to C3, C5 Aldehyde->Outcome Directs to C3, C5

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Introduction & Molecule Profile[1][2][3][4][5][6] 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) is a highly functionalized aryl iodide scaffold used frequently in the synthesis of bioactive heterocycles and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4][5][6]

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) is a highly functionalized aryl iodide scaffold used frequently in the synthesis of bioactive heterocycles and pharmaceutical intermediates.[1] Its unique substitution pattern—featuring a reactive iodide handle flanked by electron-donating alkoxy groups—presents specific synthetic opportunities and challenges.[2]

Structural Analysis & Reactivity

The molecule features an electron-rich aromatic core due to the para-isopropoxy and meta-ethoxy ethers.[1] While aryl iodides are typically excellent substrates for oxidative addition, the specific environment here requires careful catalyst selection:

  • Electronic Effect: The electron-donating groups (EDGs) increase the electron density of the aromatic ring.[1][2] This theoretically reduces the rate of oxidative addition compared to electron-deficient aryl halides, though the weak C–I bond strength generally compensates for this.

  • Steric Environment: The iodine atom at position C5 is ortho to a bulky isopropoxy group at C4.[2] This steric hindrance is the critical parameter for protocol design.[2] Standard linear phosphines (like PPh₃) may struggle to promote reductive elimination if the boronic acid partner is also sterically demanding.[2]

  • Chemoselectivity: The C1-aldehyde is susceptible to nucleophilic attack or oxidation.[1][2] Protocols must avoid strong nucleophilic bases (e.g., NaOMe, hydroxides) or harsh oxidative conditions.[2]

PropertySpecification
CAS Number 426226-94-0
Molecular Formula C₁₂H₁₅IO₃
Molecular Weight 334.15 g/mol
Key Functionality Aryl Iodide (Electrophile), Aldehyde (Electrophile)
Steric Bulk High (due to C4-OiPr)

Optimization Strategy

To achieve high yields (>85%) and suppress dehalogenation byproducts, the catalyst system must be tuned to accommodate the steric bulk of the isopropoxy group.

Ligand Selection Logic
  • First Generation (e.g., PPh₃): Often insufficient for this substrate due to the ortho-substituent, leading to sluggish turnover and homocoupling.

  • Buchwald Dialkylbiaryl Phosphines (SPhos, XPhos): Recommended.[2] These electron-rich, bulky ligands facilitate oxidative addition into the electron-rich ring and create a spacious pocket to accommodate the C4-isopropoxy group during transmetallation.[1]

  • Bidentate Ligands (dppf): A robust alternative.[2] The large bite angle of dppf accelerates reductive elimination, crucial for sterically crowded systems.[2]

Base & Solvent Systems[1][2][3]
  • Base: Inorganic carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are preferred over hydroxides to protect the aldehyde functionality.[2]

  • Solvent: A biphasic system (Dioxane/Water or Toluene/Water) is ideal to solubilize the inorganic base while maintaining a high reaction temperature for the coupling.[2]

Experimental Protocols

Protocol A: High-Performance Method (Recommended)

Best for coupling with sterically hindered or electron-poor boronic acids.[1]

Reagents:

  • Substrate: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[2]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[2]

  • Ligand: SPhos (4-8 mol%) or XPhos[1]

  • Base: K₃PO₄ (2.0 – 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be approx.[2] 0.1 M with respect to the iodide.[2]

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor conversion by TLC or LC-MS.[1][2][3][4]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[2] Dry the organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Purify via flash column chromatography (SiO₂).

Protocol B: Standard Robust Method (Cost-Effective)

Suitable for simple, unhindered boronic acids.[1]

Reagents:

  • Catalyst: Pd(dppf)Cl₂[2][5][6]·DCM (3-5 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[2]

  • Solvent: DMF or DME / Water (9:1)

Procedure:

  • Combine aryl iodide, boronic acid, and Cs₂CO₃ in a flask.

  • Add solvent (DMF) and degas by bubbling nitrogen for 10 minutes.[2]

  • Add Pd(dppf)Cl₂[2][6]·DCM quickly under nitrogen flow.[2]

  • Heat to 90 °C for 6–16 hours.

  • Standard aqueous workup.[2] Note: DMF requires thorough washing with water/LiCl solution to remove.[2]

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or poor oxidative addition.[1]Switch to Protocol A (Pd₂dba₃/SPhos).[2] Increase temperature to 110°C.
Protodehalogenation (Ar-I

Ar-H)
Hydride source present; reaction too slow.Use strictly anhydrous solvent (if using organic base) or switch to Toluene/Water.[2] Reduce reaction time.
Homocoupling of Boronic Acid Oxidation of boronic acid.[2]Ensure rigorous degassing (Argon sparge).[2] Add base after degassing.[2]
Aldehyde Degradation Base is too strong or Cannizzaro reaction.[2]Switch from Cs₂CO₃ to weaker base like K₃PO₄ or KF.[2] Avoid alcohols as co-solvents.[2]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on the steric influence of the isopropoxy group.

SuzukiCycle cluster_sterics Steric Bottleneck PreCat Pd Precursor (Pd2(dba)3) ActiveCat Active Catalyst [L-Pd(0)] (L=SPhos) PreCat->ActiveCat Ligand Exchange OxAdd Oxidative Addition (Rate Limiting for e- rich) Pd(II)-Ar-I species ActiveCat->OxAdd + Ar-I (Substrate) TransMet Transmetallation Base + Ar'-B(OH)2 Steric crowding at Pd center OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Release Facilitated by bulky L TransMet->RedElim Isomerization RedElim->ActiveCat Regeneration

Caption: Catalytic cycle highlighting the transmetallation step where the C4-isopropoxy bulk requires specific ligand geometry (SPhos) to prevent stalling.

Workflow Decision Tree

Use this logic flow to select the optimal reaction conditions for your specific coupling partner.[2]

DecisionTree Start Select Coupling Partner (Boronic Acid) CheckSterics Is Boronic Acid Sterically Hindered? (e.g., ortho-subst) Start->CheckSterics CheckElec Is Boronic Acid Electron Poor? CheckSterics->CheckElec No ProtocolA PROTOCOL A Pd2(dba)3 + SPhos K3PO4, Dioxane/H2O CheckSterics->ProtocolA Yes (Ortho-subst) ProtocolB PROTOCOL B Pd(dppf)Cl2 Cs2CO3, DMF CheckElec->ProtocolB Yes (e.g., Pyridine-B(OH)2) ProtocolC PROTOCOL C Pd(PPh3)4 Na2CO3, Toluene/EtOH CheckElec->ProtocolC No (Simple Phenyl)

Caption: Decision matrix for selecting the optimal Suzuki protocol based on the electronic and steric nature of the coupling partner.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[2] Link[2]

  • Nagy, Z., et al. (2022).[2] Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.[1][3][4] Letters in Organic Chemistry, 20. (Demonstrates coupling on 5-iodo-benzyloxybenzaldehyde analogs). Link

  • Common Organic Chemistry. (2023). Suzuki Reaction Protocols for Aryl Iodides. (General reference for Pd2(dba)3/XPhos conditions). Link

Sources

Application

Technical Application Note: Reductive Amination of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

[1] Executive Summary This guide details the optimized protocols for the reductive amination of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS 426226-94-0) .[1] This substrate is a high-value intermediate, frequently util...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the optimized protocols for the reductive amination of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS 426226-94-0) .[1] This substrate is a high-value intermediate, frequently utilized in the synthesis of Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1) inhibitors.

The presence of the 5-iodo moiety serves as a critical orthogonal handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the 3-ethoxy and 4-isopropoxy groups provide necessary lipophilicity and steric bulk for active site fitting. Consequently, the reductive amination protocol must be chemoselective—preserving the aryl iodide while overcoming the steric hindrance and electron-rich deactivation of the aldehyde.

Chemical Context & Mechanistic Analysis[1][2]

Substrate Analysis

The substrate presents specific challenges that dictate the choice of reducing agent and conditions:

  • Electronic Deactivation: The alkoxy groups at positions 3 and 4 are strong electron-donating groups (EDGs).[1] This increases the electron density of the benzene ring, thereby rendering the aldehyde carbon less electrophilic compared to unsubstituted benzaldehyde. Imine formation will be thermodynamically favorable but kinetically slower.[1]

  • Steric Crowding: The 4-isopropoxy group is bulky.[1] Combined with the large iodine atom at the 5-position, the aldehyde functionality is flanked by significant steric bulk. This "ortho-effect" can impede the attack of the nucleophilic amine.[1]

  • Chemoselectivity (Iodine Stability): The aryl-iodide bond is the weakest carbon-halogen bond.[1] Harsh reducing conditions (e.g., LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) pose a high risk of hydrodehalogenation (loss of iodine).

Reagent Selection

To address these challenges, Sodium Triacetoxyborohydride (STAB) is selected as the primary reducing agent.[1]

  • Mildness: STAB is less basic and less reducing than NaBH₄, preventing side reactions with the iodine.[1]

  • Selectivity: It reduces imines/iminiums much faster than aldehydes, minimizing the reduction of the starting material to the benzyl alcohol.

Decision Logic & Workflow

The following decision tree outlines the selection between Method A (Standard) and Method B (Lewis Acid Activation) based on the amine partner.

ReductiveAminationLogic Start Start: Select Amine Partner AmineType Is the Amine Sterically Hindered? (e.g., t-butyl amine, substituted piperidine) Start->AmineType MethodA Method A: Standard STAB Protocol (Direct Reductive Amination) AmineType->MethodA No (Primary/Linear Secondary) MethodB Method B: Ti(OiPr)4 Activation (Pre-formation of Imine) AmineType->MethodB Yes (Bulky/Weak Nucleophile) ProcessA 1. Mix Aldehyde + Amine (DCE) 2. Add STAB 3. Stir 2-16h MethodA->ProcessA ProcessB 1. Mix Aldehyde + Amine + Ti(OiPr)4 (Neat/THF) 2. Stir 6-12h (Imine formation) 3. Dilute & Add NaBH4 or STAB MethodB->ProcessB

Figure 1: Decision matrix for selecting the optimal reductive amination pathway.

Experimental Protocols

Method A: Standard STAB Protocol

Applicability: Primary amines, unhindered secondary amines (e.g., morpholine, piperazine).

Reagents:

  • Substrate: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Optional, use if reaction is sluggish.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (1.0 equiv) in DCE (0.1 – 0.2 M concentration).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Note: If using an amine salt (e.g., hydrochloride), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Imine Equilibrium: Stir at Room Temperature (RT) for 30–60 minutes.

    • Insight: This allows the hemiaminal/imine equilibrium to establish before reduction.[1]

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Stir at RT under nitrogen atmosphere. Monitor by TLC or LCMS.[1]

    • Typical Time: 2 to 16 hours.[1][2]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Applicability: Sterically hindered amines, anilines, or when Method A yields unreacted aldehyde.[1]

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl oxygen and as a water scavenger, driving the equilibrium toward the imine.

Step-by-Step Procedure:

  • Imine Formation: In a sealed vial, combine 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (1.0 equiv) and the Amine (1.2 equiv).[1]

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 – 2.0 equiv).[1]

    • Note: The mixture may be run neat (without solvent) or in minimal dry THF if the solids do not dissolve.[1]

  • Activation: Stir at RT (or 40-50°C for very difficult substrates) for 6–12 hours.

    • Check: Monitor conversion of Aldehyde to Imine via ¹H NMR (disappearance of -CHO peak at ~9.8 ppm).

  • Reduction: Dilute the viscous mixture with absolute Ethanol or THF (approx. 0.2 M).[1]

  • Reducing Agent: Add NaBH₄ (1.5 equiv) or NaCNBH₃ (1.5 equiv).

    • Caution: Reaction is exothermic.[1] Cool to 0°C if necessary.

  • Quench/Workup: Add 1N NaOH or water to quench. A heavy white precipitate (TiO₂) will form.[1] Filter through a Celite pad to remove titanium salts.[1] Wash the pad with EtOAc.[1] Perform standard extraction on the filtrate.[1]

Analytical Data & Quality Control

Expected NMR Signatures

Upon successful conversion, specific diagnostic signals will shift.

MoietyStarting Material (Aldehyde)Product (Benzylamine)
-CHO / -CH₂-N Singlet ~9.8 ppmSinglet/Doublet ~3.6 - 3.9 ppm
Aromatic H (C2) Doublet ~7.4 ppmShifted upfield (Shielding effect)
Aromatic H (C6) Doublet ~7.8 ppmShifted upfield
Isopropoxy (-CH) Septet ~4.6 ppmRemains ~4.5 - 4.6 ppm
Mass Spectrometry (LCMS)
  • Ionization: ESI Positive Mode.

  • Isotope Pattern: Iodine has a mass defect.[1] While monoisotopic, the mass will be significantly higher (+126 Da relative to H).

  • De-iodination Check: Monitor for [M-126+H] peaks. If observed, the reducing conditions are too harsh (switch from NaBH₄ to STAB or reduce temperature).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance of 4-OiPr/5-IodoSwitch to Method B (Ti(OiPr)₄). Increase time.
Benzyl Alcohol Formation Direct reduction of aldehydeUse STAB (Method A).[1] Ensure amine is added before reductant.[1]
De-iodination Over-reductionAvoid H₂/Pd.[1] Avoid refluxing with NaBH₄.[1] Keep T < 40°C.
"Stuck" at Imine Imine is stable, reduction slowAdd mild acid catalyst (Acetic Acid) to protonate imine -> iminium.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link][1]

Sources

Method

Application Note: Schiff Base Condensation of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

This Application Note provides a definitive technical guide for the synthesis, purification, and characterization of Schiff bases derived from 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0). This molecule re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive technical guide for the synthesis, purification, and characterization of Schiff bases derived from 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0).

This molecule represents a specific class of electron-rich, lipophilic aldehydes often utilized in the development of liquid crystals, metallomesogens, and pharmaceutical intermediates where the iodine atom serves as a handle for subsequent cross-coupling (e.g., Sonogashira or Suzuki reactions).

Introduction & Strategic Analysis

Substrate Characteristics

The target aldehyde features a specific substitution pattern that dictates the reaction kinetics and solubility profile:

  • Electronic Effects: The 3-ethoxy and 4-isopropoxy groups are strong electron-donating groups (EDGs). These increase the electron density of the aromatic ring, rendering the carbonyl carbon less electrophilic than in unsubstituted benzaldehyde. Consequently, nucleophilic attack by the amine is kinetically slower, requiring acid catalysis and elevated temperatures.

  • Steric Environment: Positions 2 and 6 are unsubstituted protons. Therefore, the carbonyl group is not sterically hindered. However, the bulky isopropoxy (C4) and iodo (C5) groups significantly increase the molecule's lipophilicity.

  • Solubility Profile: Unlike simple aldehydes, this substrate is likely insoluble in water and cold alcohols but highly soluble in dichloromethane (DCM), toluene, and hot ethanol.

Reaction Mechanism

The formation follows the standard acid-catalyzed condensation pathway. The reaction is reversible; therefore, driving the equilibrium toward the product (imine) requires the removal of water.[1]

Key Mechanistic Steps:

  • Activation: Acid catalyst protonates the carbonyl oxygen (or activates the carbon).[2]

  • Addition: Nucleophilic attack of the primary amine (

    
    ) forms the carbinolamine intermediate.
    
  • Elimination: Proton transfer and loss of water yield the imine (

    
    ).
    

Visualizing the Pathway

The following diagram outlines the reaction logic and critical decision points for this specific substrate.

SchiffBasePathway Aldehyde 3-Ethoxy-5-iodo- 4-isopropoxybenzaldehyde Mix Mixture (Solvent + Catalyst) Aldehyde->Mix Amine Primary Amine (R-NH2) Amine->Mix Equilibrium Carbinolamine Intermediate Mix->Equilibrium Acid Cat. (AcOH) WaterRemoval Water Removal (Dean-Stark / Sieves) Equilibrium->WaterRemoval Driving Force Product Schiff Base (Imine) Equilibrium->Product - H2O WaterRemoval->Product Product->Equilibrium + H2O (Hydrolysis Risk)

Figure 1: Reaction pathway emphasizing the reversibility of the carbinolamine dehydration step. Effective water removal is critical for electron-rich aldehydes.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Ethanol Reflux)

Recommended for aliphatic amines or highly reactive aromatic amines.

Materials:

  • 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (1.0 eq)

  • Primary Amine (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10-15 mL of absolute ethanol. Note: If the aldehyde does not dissolve at RT, gently warm to 40°C.

  • Addition: Add the primary amine (1.0 mmol). If the amine is a solid, dissolve it in minimal ethanol before addition.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3–6 hours.

    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 4:1). Look for the disappearance of the aldehyde spot.

  • Isolation:

    • If Solid Precipitates: Cool to room temperature, then to 0°C. Filter the solid and wash with cold ethanol.

    • If Solution Remains Clear: Evaporate solvent to 20% volume using a rotary evaporator. Cool to induce crystallization.[3]

Protocol B: Azeotropic Distillation (Dean-Stark)

Recommended for unreactive (electron-poor) anilines or when Protocol A fails to drive conversion.

Materials:

  • Solvent: Anhydrous Toluene

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Equipment: Dean-Stark trap

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Loading: Add aldehyde (5 mmol), amine (5 mmol), p-TSA (cat.), and Toluene (40 mL).

  • Reflux: Heat to reflux (110°C). Water generated will collect in the trap.

  • Duration: Continue reflux until water evolution ceases (typically 4–12 hours).

  • Workup: Cool to RT. Wash the toluene layer with saturated

    
     (to remove acid catalyst) and brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.

Purification & Characterization

Critical Warning: Do not purify Schiff bases on silica gel chromatography columns unless the silica is pre-treated with triethylamine (2%). The acidic nature of standard silica causes rapid hydrolysis of the imine bond back to the aldehyde and amine.

Purification Strategy: Recrystallization
  • Solvent System 1: Hot Ethanol (dissolve)

    
     Cool (crystallize).[4]
    
  • Solvent System 2: DCM (dissolve)

    
     Add Hexane (precipitate).
    
Analytical Data Reference
TechniqueFeature to ObserveNotes

-NMR
Singlet at 8.2 – 8.6 ppm Represents the Azomethine proton (

). Disappearance of Aldehyde proton (~9.8 ppm).
FT-IR Strong band at 1610 – 1640 cm⁻¹

stretching vibration.
Appearance Yellow/Orange Crystalline SolidColor arises from extended conjugation.

Troubleshooting Guide

The following decision tree assists in resolving common synthetic failures.

Troubleshooting Problem Issue Detected NoProduct No Reaction (Aldehyde remains) Problem->NoProduct Hydrolysis Product Hydrolyzes during workup Problem->Hydrolysis Oil Product is an Oil (Not solidifying) Problem->Oil Action1 Switch to Toluene/Dean-Stark Increase Catalyst Load NoProduct->Action1 Action2 Avoid Silica Column Use Neutral Alumina or Recrystallize Hydrolysis->Action2 Action3 Triturate with cold Hexane or Diethyl Ether Oil->Action3

Figure 2: Troubleshooting logic for Schiff base synthesis failures.

References

  • Mechanistic Foundation

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Schiff Base Formation Mechanism. Vedantu. Retrieved from

  • Protocol Optimization

    • Qin, W., et al. (2013).
    • Optimizing Schiff Base Formation. BenchChem Technical Support. Retrieved from

  • Purification Techniques

    • Recrystallization vs Chromatography for Imines. University of Illinois Dept of Chemistry. Retrieved from

    • ResearchGate Discussion: Purification of Schiff Bases. Retrieved from

  • Substrate Data

    • 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Product Page. Fluorochem. Retrieved from

Sources

Application

Preparation of biaryl derivatives from 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Application Note: High-Efficiency Synthesis of Biaryl Derivatives from 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Abstract & Strategic Significance This application note details the optimized protocols for the Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Biaryl Derivatives from 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Abstract & Strategic Significance

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0). This scaffold is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents.

The presence of the bulky 4-isopropoxy group ortho to the reactive 5-iodo site presents a specific steric challenge that distinguishes this substrate from simple aryl halides. While the iodine atom provides an excellent handle for oxidative addition, the adjacent steric bulk can retard transmetallation and promote competitive hydrodehalogenation. This guide provides two distinct protocols: Method A (General Purpose) for standard aryl boronic acids, and Method B (High-Performance) for sterically demanding or heteroaryl coupling partners.

Retrosynthetic Analysis & Mechanistic Insights

The transformation relies on the Palladium-catalyzed cross-coupling of the aryl iodide with aryl/heteroaryl boronic acids.

Key Structural Considerations:

  • C(5)-Iodo Handle: The weak C-I bond allows for facile oxidative addition, even with mild Pd sources.

  • C(4)-Isopropoxy Group: This group exerts significant steric pressure on the palladium center during the catalytic cycle. Ligands with high steric demand (e.g., biaryl phosphines like SPhos) or large bite angles (e.g., dppf) are required to facilitate the reductive elimination step and prevent catalyst decomposition.

  • C(1)-Formyl Group: The aldehyde is generally robust under these basic conditions but requires exclusion of strong oxidants to prevent conversion to the carboxylic acid.

Reaction Pathway Visualization

ReactionPathway cluster_steric Critical Control Point Start 3-Ethoxy-5-iodo-4- isopropoxybenzaldehyde Cat Pd(0) Catalyst (Oxidative Addition) Start->Cat Step 1 Int1 Pd(II)-Ar-I Complex (Sterically Crowded) Cat->Int1 TransMet Transmetallation Int1->TransMet Step 2 Boron Ar'-B(OH)2 + Base Boron->TransMet Prod Target Biaryl Derivative TransMet->Prod Reductive Elimination

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the Pd(II) intermediate caused by the ortho-isopropoxy group.

Experimental Protocols

General Considerations
  • Inert Atmosphere: All reactions must be performed under Nitrogen or Argon. Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligands.

  • Solvent Degassing: Sparge solvents with inert gas for at least 15 minutes prior to use.

Method A: General Purpose (Robust)

Best for: Phenylboronic acids, simple substituted aryls.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Rationale: The ferrocenyl backbone provides a large bite angle, stabilizing the Pd center against the steric bulk of the isopropoxy group.

  • Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Protocol:

  • Charge a reaction vial with 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

  • Seal the vial and purge with Nitrogen for 5 minutes.

  • Add degassed 1,4-Dioxane (concentration 0.1 M) and 2.0 M aq. K₂CO₃ (3.0 equiv) via syringe.

  • Heat the mixture to 90°C for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to RT. Dilute with Ethyl Acetate and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: High-Performance (Sterically Demanding)

Best for: Heteroaryls (Pyridines, Indoles), ortho-substituted boronic acids.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%)

    • Rationale: SPhos (Buchwald Ligand) is electron-rich and bulky, specifically designed to facilitate oxidative addition and reductive elimination in hindered biaryl synthesis.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate, 2.0 – 3.0 equiv)

  • Solvent: Toluene : n-Butanol : Water (4:1:1 ratio) or DME/Water .

Step-by-Step Protocol:

  • In a glovebox or under strict Schlenk conditions, combine the aldehyde (1.0 equiv), boronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Add the solvent mixture (degassed).

  • Heat to 100°C for 2–6 hours.

  • Note: The addition of n-Butanol helps solubilize the base and facilitates phase transfer in the tri-phasic system.

Quantitative Data Summary

ParameterMethod A (Pd(dppf)Cl₂)Method B (SPhos)
Substrate Scope Phenyl, p-Tolyl, 4-F-Phenyl2-Pyridyl, 2-OMe-Phenyl, Indoles
Typical Yield 85% - 95%75% - 92%
Reaction Time 4 - 12 Hours2 - 6 Hours
Temp 90°C100°C
Cost Efficiency High (Cheaper Catalyst)Moderate (Ligand Cost)

Troubleshooting & Expert Insights (E-E-A-T)

Issue 1: Protodeboronation (Loss of Boronic Acid)

  • Symptom:[1][2] Low yield, recovery of starting iodide, presence of unsubstituted arene (from boronic acid).

  • Fix: This often happens with electron-poor heteroaryl boronic acids (e.g., 2-pyridyl). Switch to Method B . Use precatalysts (e.g., XPhos Pd G2) to initiate the reaction faster at lower temperatures. Increase boronic acid equivalents to 2.0.

Issue 2: Hydrodehalogenation (De-iodination)

  • Symptom:[1][2] Formation of 3-ethoxy-4-isopropoxybenzaldehyde (iodine replaced by H).

  • Fix: This indicates the catalytic cycle is stalling after oxidative addition. The steric bulk of the 4-isopropoxy group is preventing transmetallation.

    • Solution: Switch to SPhos or XPhos ligands immediately. Ensure the solvent is strictly anhydrous if using Method B (though water is usually required for the base, minimizing it or using CsF in anhydrous dioxane can help).

Issue 3: Aldehyde Oxidation

  • Symptom:[1][2] Formation of the corresponding benzoic acid.

  • Fix: Ensure strict exclusion of air.[3] Degas solvents thoroughly. If the problem persists, protect the aldehyde as an acetal prior to coupling (though rarely necessary).

Workflow Diagram

Workflow Start Start: 3-Ethoxy-5-iodo- 4-isopropoxybenzaldehyde Decision Coupling Partner Type? Start->Decision PathA Simple Aryl / Electron Rich Decision->PathA Standard PathB Heteroaryl / Sterically Hindered Decision->PathB Difficult MethodA Method A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C PathA->MethodA MethodB Method B: Pd2(dba)3 + SPhos, K3PO4 Toluene/nBuOH/H2O, 100°C PathB->MethodB QC QC Check (LC-MS) Check for De-iodination MethodA->QC MethodB->QC Purify Purification: Flash Column (Hex/EtOAc) QC->Purify

Figure 2: Decision matrix for selecting the optimal synthetic protocol based on the coupling partner.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Manley, P. W., et al. (2008). Structure-Activity Relationships in an Imidazole-Based Series of PDE4 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for 3-ethoxy-4-alkoxy scaffolds).

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Aldehyde Moiety in 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Audience: Researchers, Medicinal Chemists, and Process Development Professionals Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the selective functionalization of the aldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Professionals

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the selective functionalization of the aldehyde group in 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. This highly substituted benzaldehyde is a valuable synthetic intermediate, and the aldehyde handle serves as a versatile entry point for a wide array of chemical transformations. This document details field-proven protocols for key reactions, including oxidation, reduction, reductive amination, olefination, and the formation of various C=N bonds. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

The aromatic aldehyde 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is a richly functionalized scaffold. The presence of two distinct ether linkages (ethoxy and isopropoxy), a heavy halogen atom (iodine), and a reactive aldehyde group makes it an attractive building block in drug discovery and materials science. The iodine atom is particularly notable for its utility in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, the synthetic linchpin for many derivatization strategies is the aldehyde group. Its electrophilic carbon atom is susceptible to nucleophilic attack, providing a gateway to a diverse range of functional groups and molecular architectures.

This guide focuses exclusively on the selective transformation of this aldehyde moiety, providing researchers with a toolkit of reliable protocols to access carboxylic acids, alcohols, amines, alkenes, and various imine derivatives, thereby expanding the synthetic utility of this versatile intermediate.

Oxidation to Carboxylic Acid: The Pinnick Oxidation

The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative transformation. For a substrate like 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, which contains electron-rich aromatic rings and other potentially sensitive groups, a mild and selective oxidant is paramount. Stronger oxidants like potassium permanganate or chromic acid can lead to side reactions or degradation. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, is the method of choice due to its exceptional functional group tolerance.[1][2][3]

Causality of Method Selection: The key to the Pinnick oxidation's mildness is the use of a scavenger, such as 2-methyl-2-butene, to quench the reactive hypochlorous acid (HOCl) byproduct.[1][2] This prevents unwanted side reactions like chlorination of the activated aromatic ring. The reaction proceeds efficiently without affecting the ether linkages or the carbon-iodine bond.[4][5]

Protocol 2.1: Pinnick Oxidation
Reagent/ParameterValueMolar Equiv.
Starting Aldehyde1.0 g1.0
Sodium Chlorite (NaClO₂)1.5 g~5.0
Sodium Dihydrogen Phosphate (NaH₂PO₄)1.5 g~3.7
2-Methyl-2-butene2.5 mL~8.4
tert-Butanol20 mL-
Water5 mL-
TemperatureRoom Temp.-
Reaction Time4-12 h-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (1.0 g).

  • Add tert-butanol (20 mL) and water (5 mL) and stir until the aldehyde is dissolved.

  • Add 2-methyl-2-butene (2.5 mL) to the solution.

  • In a separate beaker, dissolve sodium chlorite (1.5 g) and sodium dihydrogen phosphate (1.5 g) in a minimal amount of water and add this solution dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water (20 mL) and adjust the pH to ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or flash column chromatography.

Pinnick_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification Start Dissolve Aldehyde in t-BuOH/H₂O Add_Scavenger Add 2-Methyl-2-butene Start->Add_Scavenger Add_Oxidant Add aq. NaClO₂ / NaH₂PO₄ (dropwise) Add_Scavenger->Add_Oxidant Stir Stir at RT (4-12 h) Add_Oxidant->Stir Monitor Monitor by TLC Stir->Monitor Quench Acidify with HCl Monitor->Quench Extract Extract with EtOAc Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify Final Purify (Recrystallization/Chromatography) Purify->Final

Pinnick Oxidation Workflow

Reduction to Benzyl Alcohol

The reduction of the aldehyde to a primary alcohol is a straightforward transformation readily achieved with hydride reagents. Sodium borohydride (NaBH₄) is an ideal choice due to its selectivity for aldehydes and ketones over other functional groups like esters. It is also safer and easier to handle than more potent reducing agents like lithium aluminum hydride (LAH).

Causality of Method Selection: NaBH₄ is sufficiently reactive to reduce the aldehyde efficiently in a protic solvent like methanol or ethanol, but it will not reduce the C-I bond or cleave the ether linkages. The reaction is typically fast and high-yielding at room temperature.

Protocol 3.1: Sodium Borohydride Reduction
Reagent/ParameterValueMolar Equiv.
Starting Aldehyde1.0 g1.0
Sodium Borohydride (NaBH₄)0.15 g~1.3
Methanol (MeOH)25 mL-
Temperature0 °C to Room Temp.-
Reaction Time1-2 h-

Step-by-Step Procedure:

  • Dissolve 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (1.0 g) in methanol (25 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.15 g) portion-wise over 10 minutes, controlling any effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~5-6.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography if necessary.

Reductive Amination to an Amine

Reductive amination is a powerful method for forming C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[6] Sodium triacetoxyborohydride, NaBH(OAc)₃, is a superior reagent for one-pot reductive aminations because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[7][8][9]

Causality of Method Selection: Unlike NaBH₃CN, NaBH(OAc)₃ is non-toxic and its rate of reduction for iminium ions is much faster than for aldehydes, minimizing side reactions.[8] This allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all combined.[7][10] Acetic acid is often used as a catalyst to facilitate imine formation.[8][10]

Protocol 4.1: One-Pot Reductive Amination
Reagent/ParameterValueMolar Equiv.
Starting Aldehyde1.0 g1.0
Primary/Secondary Amine1.1-1.21.1-1.2
Sodium Triacetoxyborohydride1.5 g~2.2
Acetic Acid (optional)0.1 mL~0.6
1,2-Dichloroethane (DCE)20 mL-
TemperatureRoom Temp.-
Reaction Time12-24 h-

Step-by-Step Procedure:

  • To a flask containing a stir bar, add the aldehyde (1.0 g), the desired amine (1.1-1.2 equiv.), and 1,2-dichloroethane (20 mL).

  • Add acetic acid (0.1 mL) if the amine is weakly nucleophilic or if its hydrochloride salt is used.

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 g) portion-wise.

  • Seal the flask and stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

  • Stir for 15 minutes, then separate the layers. Extract the aqueous layer with dichloromethane (DCM) (2 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting amine by flash column chromatography.[11]

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction In Situ Reduction cluster_workup Work-up & Purification Start Combine Aldehyde, Amine, & Solvent (DCE) Catalyst Add Acetic Acid (cat.) Start->Catalyst Stir_Imine Stir for 30 min Catalyst->Stir_Imine Add_Reductant Add NaBH(OAc)₃ Stir_Imine->Add_Reductant Stir_Reduce Stir at RT (12-24 h) Add_Reductant->Stir_Reduce Quench Quench with sat. NaHCO₃ Stir_Reduce->Quench Extract Extract with DCM Quench->Extract Purify Dry & Concentrate Extract->Purify Final Column Chromatography Purify->Final

Reductive Amination Workflow

Carbon-Carbon Bond Forming Reactions

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes.[12] It involves the reaction of an aldehyde with a phosphorus ylide. The electronic nature of the benzaldehyde can influence reaction rates, with electron-withdrawing groups generally accelerating the reaction.[12] The electron-donating ether groups on our substrate may slightly retard the rate, but the reaction is robust and widely applicable.

Causality of Method Selection: The Wittig reaction is highly reliable for converting a C=O bond to a C=C bond. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[13]

Protocol 5.1.1: Wittig Reaction
Reagent/ParameterValueMolar Equiv.
Phosphonium Salt1.2 g~1.1
Anhydrous THF20 mL-
n-Butyllithium (n-BuLi)2.5 M in hexanes~1.1
Starting Aldehyde1.0 g1.0
Temperature-78 °C to Room Temp.-
Reaction Time2-4 h-

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried, N₂-purged flask, suspend the appropriate phosphonium salt (1.1 equiv.) in anhydrous THF (20 mL). Cool to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.1 equiv.) dropwise. A distinct color change (often to orange or deep red) indicates ylide formation.[12] Stir for 1 hour at this temperature.

  • Reaction with Aldehyde: Dissolve the aldehyde (1.0 g) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting alkene by flash column chromatography to separate it from triphenylphosphine oxide.[14]

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[15][16] It is a reliable method for forming electron-deficient alkenes.

Causality of Method Selection: The Knoevenagel condensation is an efficient C-C bond-forming reaction that proceeds under mild conditions, often catalyzed by weak bases like piperidine or even inorganic bases like K₂CO₃.[15][17]

Protocol 5.2.1: Knoevenagel Condensation
Reagent/ParameterValueMolar Equiv.
Starting Aldehyde1.0 g1.0
Malononitrile0.23 g1.2
Piperidine2-3 dropsCatalytic
Ethanol15 mL-
TemperatureRoom Temp.-
Reaction Time1-3 h-

Step-by-Step Procedure:

  • Dissolve the aldehyde (1.0 g) and malononitrile (1.2 equiv.) in ethanol (15 mL) in a flask.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the mixture at room temperature. A precipitate often forms as the reaction proceeds.

  • Monitor by TLC. After 1-3 hours, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[15][18]

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond formation between an aldehyde and a nitroalkane.[19][20] The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into nitroalkenes, β-amino alcohols, or α-nitro ketones.[19]

Causality of Method Selection: This reaction provides a route to 1,2-aminoalcohols after reduction of the nitro group. The reaction is reversible and base-catalyzed.[19]

Protocol 5.3.1: Henry Reaction
Reagent/ParameterValueMolar Equiv.
Starting Aldehyde1.0 g1.0
Nitromethane5 mLLarge Excess
Potassium Carbonate (K₂CO₃)0.2 g~0.5
Methanol10 mL-
TemperatureRoom Temp.-
Reaction Time24 h-

Step-by-Step Procedure:

  • In a flask, combine the aldehyde (1.0 g), nitromethane (large excess, acts as reagent and solvent), and methanol (10 mL).

  • Add potassium carbonate (0.5 equiv.) and stir the mixture vigorously at room temperature for 24 hours.[21]

  • Monitor the reaction by TLC. Upon completion, filter off the base.

  • Acidify the filtrate with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the β-nitro alcohol product by column chromatography.

Formation of C=N Bonds: Imines, Oximes, and Hydrazones

The reaction of the aldehyde with primary amines and their derivatives provides access to a range of compounds featuring a carbon-nitrogen double bond. These reactions are typically acid-catalyzed condensation reactions where a molecule of water is eliminated.[6][22]

Imine (Schiff Base) Formation

Imines are formed by reacting the aldehyde with a primary amine.[22][23][24] The reaction is reversible, and removal of water can be used to drive it to completion. Mild acid catalysis is often employed to accelerate the reaction, with an optimal pH around 5.[22][25]

Protocol 6.1.1: Imine Formation
Reagent/ParameterValueMolar Equiv.
Starting Aldehyde1.0 g1.0
Primary Amine1.051.05
Toluene25 mL-
p-Toluenesulfonic acid (PTSA)10 mgCatalytic
TemperatureReflux-
Reaction Time2-6 h-

Step-by-Step Procedure:

  • Combine the aldehyde (1.0 g), primary amine (1.05 equiv.), and toluene (25 mL) in a round-bottom flask equipped with a Dean-Stark trap and condenser.

  • Add a catalytic amount of PTSA.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the imine, which can be purified if necessary.

Oxime Formation

Oximes are formed from the reaction of an aldehyde with hydroxylamine.[26][27] Hydroxylamine is typically used as its hydrochloride salt, and a base is added to liberate the free hydroxylamine.[28]

Protocol 6.2.1: Oxime Formation
Reagent/ParameterValueMolar Equiv.
Starting Aldehyde1.0 g1.0
Hydroxylamine Hydrochloride0.28 g1.3
Sodium Acetate0.4 g1.6
Ethanol/Water (1:1)20 mL-
TemperatureRoom Temp. or gentle heat-
Reaction Time1-4 h-

Step-by-Step Procedure:

  • Dissolve the aldehyde (1.0 g) in 10 mL of ethanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.3 equiv.) and sodium acetate (1.6 equiv.) in 10 mL of water.

  • Add the aqueous solution to the ethanolic solution of the aldehyde.

  • Stir at room temperature or warm gently (to ~60 °C) for 1-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

  • The oxime product often precipitates and can be collected by filtration, washed with cold water, and dried.[29][30]

Hydrazone Formation

Hydrazones are synthesized by reacting the aldehyde with hydrazine or a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine).[31][32] The reaction is analogous to imine and oxime formation.

Protocol 6.3.1: Hydrazone Formation
Reagent/ParameterValueMolar Equiv.
Starting Aldehyde1.0 g1.0
Hydrazine Hydrate or Substituted Hydrazine1.11.1
Ethanol20 mL-
Acetic Acid1-2 dropsCatalytic
TemperatureRoom Temp.-
Reaction Time30-60 min-

Step-by-Step Procedure:

  • Dissolve the aldehyde (1.0 g) in ethanol (20 mL).

  • Add the hydrazine derivative (1.1 equiv.) followed by a catalytic drop of glacial acetic acid.

  • Stir the mixture at room temperature. The hydrazone product usually precipitates from the solution within an hour.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.[33][34]

References

  • Henry reaction - Wikipedia. Available at: [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. Available at: [Link]

  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC. Available at: [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature - Taylor & Francis. Available at: [Link]

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water - Indian Academy of Sciences. Available at: [Link]

  • Pinnick oxidation - Grokipedia. Available at: [Link]

  • Imine formation | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Formation of Imines and Enamines - Chemistry Steps. Available at: [Link]

  • Myers Chem 115 - Reductive amination of carbonyl compounds. Available at: [Link]

  • Henry Reaction | PDF | Chemical Reactions | Catalysis - Scribd. Available at: [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. Available at: [Link]

  • Deoxygenative functionalizations of aromatic dicarbonyls and aldehydes - Oxford Academic. Available at: [Link]

  • ChemInform Abstract: Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group - ResearchGate. Available at: [Link]

  • Oxime - Wikipedia. Available at: [Link]

  • Hydrazone - Wikipedia. Available at: [Link]

  • Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones | Chemical Reviews - ACS Publications. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Oxime: Definition, Structure, Formation, and Compounds - Chemistry Learner. Available at: [Link]

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. Available at: [Link]

  • Hydrazone: Formation, Structure, and Reactions - Chemistry Learner. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones - MDPI. Available at: [Link]

  • Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Henry Reaction - Master Organic Chemistry. Available at: [Link]

  • Chemical Reactivity - MSU chemistry. Available at: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes - ResearchGate. Available at: [Link]

  • Pinnick oxidation - Wikipedia. Available at: [Link]

  • Deoxygenative functionalizations of aromatic dicarbonyls and aldehydes - Oxford Academic. Available at: [Link]

  • Palladium Catalyzed meta-C–H Functionalization of Masked Aromatic Aldehydes - PMC. Available at: [Link]

  • Organometallic Reagents in Alcohol Synthesis - Chemistry LibreTexts. Available at: [Link]

  • The Wittig Reaction - YouTube. Available at: [Link]

  • Strategies for C−H activation of aromatic aldehydes - ResearchGate. Available at: [Link]

  • What is the appropriate method for the preparation of oxime compounds having carbonyl group ? | ResearchGate. Available at: [Link]

  • Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. Available at: [Link]

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? - ResearchGate. Available at: [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. Available at: [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study - ePrints Soton. Available at: [Link]

  • Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry - Saskoer. Available at: [Link]

  • Organometallic Addition to Aldehydes and Ketones - YouTube. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Wittig reaction with benzaldehyde - Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. The following sections offer troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. The following sections offer troubleshooting advice and frequently asked questions in a structured format to address common challenges encountered during its purification.

I. Understanding Potential Impurities

Effective purification begins with an understanding of potential impurities. The synthesis of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, likely proceeding through iodination and subsequent etherification of a phenolic precursor, can introduce several classes of impurities.

Common Impurities:

  • Unreacted Starting Materials: Residual amounts of the phenolic precursor (e.g., 3-ethoxy-4-isopropoxybenzaldehyde or a related compound) and the iodinating agent.

  • Over-iodinated Species: Formation of di-iodo derivatives of the aromatic ring.

  • Byproducts of Etherification: Incomplete reaction leading to residual hydroxy-iodo-benzaldehyde.

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the corresponding benzoic acid.[1][2]

  • Reduction Products: Partial reduction of the aldehyde can yield the corresponding benzyl alcohol.[1]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup.

The nature and quantity of these impurities will dictate the most appropriate purification strategy.

II. Purification Strategies: A Comparative Overview

For a solid compound like 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, recrystallization and column chromatography are the primary purification methods. The choice between them depends on the impurity profile and the desired final purity.

Method Principle Best Suited For Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[3]Removing small amounts of impurities from a mostly pure solid.High recovery of pure material, scalable.Less effective for impurities with similar solubility to the product.
Column Chromatography Differential adsorption of components onto a stationary phase.[4]Separating complex mixtures with multiple components or impurities with similar properties.High resolution and ability to separate closely related compounds.Can be time-consuming, potential for product decomposition on silica gel.[5]

III. Troubleshooting and FAQs

This section addresses specific issues you might encounter during the purification of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde.

Q1: My crude product is an oil, but I expect a solid. What should I do?

A1: The presence of significant impurities or residual solvent can depress the melting point of your compound, causing it to appear as an oil.

  • Troubleshooting Steps:

    • Remove Residual Solvent: Ensure all solvent from the reaction workup has been thoroughly removed under high vacuum.

    • Trituration: Add a small amount of a non-polar solvent in which your product is likely insoluble (e.g., cold hexanes or pentane) and stir or sonicate the mixture. This can often induce crystallization of the desired product while dissolving some impurities.

    • Attempt a "Mini-Purification": If trituration fails, dissolve a small sample of the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a small plug of silica gel using a non-polar eluent. This can remove highly polar or non-polar impurities, potentially allowing the product to solidify upon solvent removal.

Q2: I'm seeing multiple spots on my TLC after purification. How do I identify the impurities?

A2: Identifying the impurities is key to selecting the right purification strategy.

  • Characterization:

    • Co-spotting: Run a TLC with your purified sample, the crude material, and the starting materials side-by-side. This can help identify unreacted starting materials.

    • Staining: Use different TLC stains. For example, a potassium permanganate stain can visualize compounds that are easily oxidized, which might indicate the presence of the corresponding benzyl alcohol.

    • Spectroscopic Analysis: If the impurities can be isolated, even in small amounts, techniques like ¹H NMR and Mass Spectrometry can provide structural information.

Q3: My recrystallization is not working; the compound either crashes out too quickly or doesn't crystallize at all.

A3: Successful recrystallization depends on selecting the right solvent and controlling the cooling rate.

  • Troubleshooting Recrystallization:

    • Rapid Crystallization: If the solid "crashes out," you may be using too little solvent or cooling the solution too quickly. Add a small amount of additional hot solvent to redissolve the solid and allow it to cool more slowly.

    • Failure to Crystallize: This can be due to using too much solvent or the presence of impurities that inhibit crystal formation.

      • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Induce Crystallization: Scratch the inside of the flask at the solvent line with a glass rod or add a seed crystal of the pure compound.

      • Consider a Different Solvent System: A single solvent may not be ideal. Try a binary solvent system where the compound is soluble in one solvent and insoluble in the other (e.g., ethyl acetate/hexanes).

Q4: I suspect my aldehyde is oxidizing to the carboxylic acid. How can I remove this impurity?

A4: The corresponding benzoic acid is a common impurity. It can be removed with a basic wash during the workup or before purification.

  • Procedure for Basic Wash:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

IV. Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. The ideal solvent system should be determined experimentally on a small scale.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents for haloaryl compounds can include hexanes or other non-polar solvents.
  • For a binary solvent system, dissolve the compound in a small amount of a more polar solvent in which it is soluble (e.g., ethyl acetate or dichloromethane) and add a less polar solvent in which it is insoluble (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy. Then, add a few drops of the more polar solvent to redissolve the solid.

2. Recrystallization Procedure:

  • Place the crude 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent (or the more polar solvent of a binary system) to just dissolve the solid.
  • If using a binary system, add the less polar solvent dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the hot, more polar solvent to clarify the solution.
  • Allow the flask to cool slowly to room temperature. Covering the flask will slow the cooling rate.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography

This protocol is for the purification of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde using silica gel chromatography.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.
  • The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.

2. Column Preparation and Purification:

  • Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
  • Load the sample onto the top of the silica gel column.
  • Elute the column with the chosen solvent system, collecting fractions.
  • Monitor the fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde.

V. Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 3-Ethoxy-5-iodo- 4-isopropoxybenzaldehyde Initial_Analysis Initial Analysis (TLC, ¹H NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization High Purity, Few Impurities Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Successful Further_Purification Impure Product: Re-evaluate Strategy Recrystallization->Further_Purification Unsuccessful Column_Chromatography->Pure_Product Successful Column_Chromatography->Further_Purification Unsuccessful Further_Purification->Initial_Analysis

Caption: Decision workflow for the purification of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde.

VI. References

  • Blog. (2025, November 6). What are the common impurities in benzaldehyde? Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP1588997A1 - Process for the preparation of iodoaromatic compounds. Retrieved from

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Welcome to the technical support guide for the purification of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS No. 426226-94-0) via recrystallization.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS No. 426226-94-0) via recrystallization. This document provides a structured, question-and-answer guide designed for researchers, chemists, and drug development professionals. The content herein is grounded in fundamental principles of organic chemistry and provides practical, field-tested advice to overcome common challenges in the purification of substituted benzaldehydes.

I. Understanding the Molecule: A Prerequisite for Success

Before attempting any purification, it is crucial to understand the physicochemical properties of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. The structure, shown below, reveals several key features that will dictate its solubility and, consequently, the choice of a recrystallization solvent.

  • Aromatic Core: A benzene ring, which is nonpolar.

  • Polar Functional Groups: An aldehyde (-CHO), and two ether linkages (-O-). These introduce polarity.

  • Halogen Substitution: An iodine atom, which increases the molecular weight and affects intermolecular interactions.

  • Overall Polarity: The molecule possesses a moderate polarity due to the balance of its nonpolar aromatic ring and its polar functional groups.

This balance is the key to selecting an appropriate solvent system.

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde?

A1: There is no single "ideal" solvent for every situation, as the optimal choice depends on the impurities present. However, based on the principle of "like dissolves like," and the need for differential solubility at hot and cold temperatures, the best approach is to test a range of solvents with varying polarities.[1][2]

A good recrystallization solvent should meet the following criteria[3][4]:

  • The compound should be highly soluble at the solvent's boiling point.

  • The compound should be poorly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.

  • The solvent must be chemically inert and not react with the compound.[4]

Recommended Starting Solvents for Screening:

Solvent ClassExample(s)Rationale
Alcohols Ethanol, IsopropanolThe moderate polarity may offer a good solubility differential. Structurally similar benzaldehydes often recrystallize well from alcohols.[5][6]
Esters Ethyl AcetateA medium-polarity solvent that is a good starting point for many organic compounds.
Hydrocarbons Heptane, CyclohexaneAs nonpolar solvents, these are unlikely to dissolve the compound on their own but are excellent candidates for a mixed-solvent system.
Ketones AcetoneA polar aprotic solvent; may be too effective at dissolving the compound even when cold, but worth testing.
Q2: How do I perform a solvent screen to find the best recrystallization solvent?

A2: A systematic solvent screen is the most reliable method. This is a small-scale experiment designed to quickly assess the suitability of several solvents.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 50-100 mg of your crude 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde into several different test tubes.

  • Room Temperature Test: To each tube, add the test solvent dropwise (starting with ~0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.[3]

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the mixture to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observation: A successful solvent will show the formation of a significant amount of crystals upon cooling. If no crystals form, it may indicate that too much solvent was used.[7] If the compound "oils out" (forms a liquid layer instead of solid crystals), this is also an undesirable outcome.[8]

G

Caption: Workflow for selecting a single recrystallization solvent.

Q3: What should I do if no single solvent works well?

A3: If you cannot find a single solvent that meets the criteria, a mixed-solvent recrystallization is the next logical step.[1][9] This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[10][11]

Common Miscible Solvent Pairs:

"Solvent" (Good Solubility)"Anti-Solvent" (Poor Solubility)
EthanolWater
AcetoneWater
Ethyl AcetateHexane or Heptane
DichloromethaneHexane or Heptane

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).[9][10] This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "solvent" until the cloudiness just disappears.[11]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

III. Troubleshooting Guide

This section addresses specific problems that may be encountered during the recrystallization of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde.

Problem 1: No crystals are forming, even after cooling.
  • Cause A: Too much solvent was used. The solution is not supersaturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent.[8] Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much, as this can cause the product to precipitate out too quickly.[12]

  • Cause B: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a "seed").

    • Solution 1 (Seeding): If you have a small crystal of pure product, add it to the solution to initiate crystallization.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[7] The microscopic scratches on the glass can provide a surface for nucleation.

Problem 2: The product "oils out" instead of crystallizing.
  • Cause: The compound is coming out of solution at a temperature above its melting point. This is common for compounds with lower melting points or when the solution is too concentrated.[8][11]

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% of the total volume) to decrease the saturation point.[8][12] Then, allow the solution to cool much more slowly. A slower cooling rate allows the solution to reach a lower temperature before it becomes supersaturated, increasing the chance that this temperature is below the compound's melting point.

Problem 3: The recovered crystals are colored, but the pure compound should be colorless.
  • Cause: Colored impurities are being trapped in the crystal lattice or are co-precipitating.

    • Solution 1 (Activated Carbon): After dissolving the crude product in the hot solvent, add a very small amount (the tip of a spatula) of activated carbon (charcoal) to the hot solution. The charcoal will adsorb many colored impurities. Swirl the hot solution for a few minutes.

    • Solution 2 (Hot Filtration): Perform a hot filtration to remove the charcoal and any insoluble impurities.[2] This must be done quickly to prevent the desired compound from crystallizing in the filter funnel. Use a pre-heated funnel and flask. After filtration, allow the clear filtrate to cool and crystallize as usual.

G

Caption: A decision tree for troubleshooting common recrystallization issues.

Problem 4: The final yield is very low.
  • Cause A: Too much solvent was used. This is the most common reason for low yield, as a significant portion of the product remains dissolved in the mother liquor.[7][12]

    • Solution: In future runs, use the absolute minimum amount of hot solvent required to dissolve the compound. Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility.

  • Cause B: Premature crystallization during hot filtration. The product crystallized on the filter paper along with the impurities.

    • Solution: Ensure the funnel and receiving flask are hot. Use a fluted filter paper for a faster filtration rate. A small amount of extra hot solvent can be used to rinse the flask and funnel, but be aware this will slightly decrease the final yield.

  • Cause C: Washing the collected crystals with room-temperature solvent. This will redissolve some of your purified product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[7]

IV. References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

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  • Purification of N-substituted aminobenzaldehydes. Google Patents.

  • Recrystallisation protocol: P2NP. The Hive. [Link]

  • Help! Recrystallization sources of error. Reddit. [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g. Thermo Scientific Alfa Aesar. [Link]

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Troubleshooting

Technical Support Center: Minimizing Deiodination Side Reactions in Coupling Protocols

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the mini...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the minimization of deiodination, a common and often problematic side reaction in palladium-catalyzed cross-coupling protocols. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Deiodination in Real-Time

You've meticulously planned your Suzuki, Heck, or Sonogashira coupling reaction. The starting materials are pure, the glassware is dry, and your hopes are high. Yet, upon analyzing the reaction mixture, you find a significant amount of the deiodinated (hydrodehalogenated) product alongside, or instead of, your desired coupled product. This guide will walk you through the most common causes and provide actionable solutions.

Problem 1: Significant formation of the deiodinated arene at the expense of the coupled product.

Root Cause Analysis:

Deiodination, or more broadly hydrodehalogenation, is a competitive reaction pathway to the desired cross-coupling.[1][2][3] The general mechanism involves the formation of a palladium-hydride species (LₙPd-H), which can then undergo reductive elimination with the aryl group to yield the deiodinated arene and regenerate the Pd(0) catalyst. The source of the hydride can be varied and is often a crucial factor to control.

DOT Diagram: Competing Pathways in Pd-Catalyzed Cross-Coupling

G cluster_main Catalytic Cycle cluster_coupling Desired Coupling Pathway cluster_deiodination Deiodination Side Reaction ArI Ar-I OxAdd trans-[Ar-Pd(II)-I]Lₙ ArI->OxAdd Oxidative Addition Pd0 Pd(0)Lₙ Transmetalation Transmetalation (e.g., with R-B(OH)₂) OxAdd->Transmetalation Hydride_Formation Formation of Pd-H Species OxAdd->Hydride_Formation Coupling_Int trans-[Ar-Pd(II)-R]Lₙ Transmetalation->Coupling_Int RedElim_Coupling Reductive Elimination Coupling_Int->RedElim_Coupling RedElim_Coupling->Pd0 Product Ar-R (Desired Product) RedElim_Coupling->Product Hydride_Source Hydride Source (Base, Solvent, Impurities) Hydride_Source->Hydride_Formation Deiod_Int trans-[Ar-Pd(II)-H]Lₙ Hydride_Formation->Deiod_Int RedElim_Deiod Reductive Elimination Deiod_Int->RedElim_Deiod RedElim_Deiod->Pd0 Side_Product Ar-H (Deiodinated Byproduct) RedElim_Deiod->Side_Product

Caption: Competing catalytic cycles in cross-coupling reactions.

Troubleshooting Steps:

Parameter Potential Issue Recommended Action & Rationale
Base Amine bases (e.g., Et₃N, piperidine) or alkoxides can act as hydride donors, especially at elevated temperatures.[1][4]Switch to a non-reducing inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][6] These are less likely to generate palladium-hydride species. If an organic base is necessary, consider sterically hindered options.
Solvent Protic solvents like alcohols (e.g., EtOH, i-PrOH) or even residual water can be a source of hydrides.[1][7] Some aprotic solvents like DMF can also decompose to generate hydride sources.[5][8]Use anhydrous, rigorously degassed aprotic solvents such as toluene, dioxane, or THF. Ensure all reagents are dry. If an aqueous system is required, minimize the water content or use a biphasic system where possible.
Ligand Ligands that are not electron-rich or bulky enough can lead to slower rates of reductive elimination for the desired coupling, allowing the deiodination pathway to compete more effectively.Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][9][10] These ligands accelerate the reductive elimination of the desired product and can sterically hinder the approach of hydride sources.
Temperature High reaction temperatures can promote the decomposition of solvents and bases, leading to an increase in hydride concentration and favoring the deiodination pathway.Run the reaction at the lowest temperature that allows for a reasonable conversion rate. A temperature screen (e.g., from room temperature to 80 °C in 20 °C increments) is highly recommended. For highly reactive aryl iodides, lower temperatures are often sufficient for coupling.[11]
Catalyst Precursor The choice of palladium precursor can influence the initial stages of the catalytic cycle.While Pd(PPh₃)₄ is common, consider using Pd₂(dba)₃ or Pd(OAc)₂ with an appropriate ligand. These can sometimes offer better performance and lower deiodination.[9]
Reagent Purity Impurities in starting materials or reagents can act as hydride donors or catalyst poisons.Ensure the purity of the aryl iodide, coupling partner, and all reagents. Amine bases, for example, can oxidize over time, and distillation or filtration through alumina may be necessary.[4]

Frequently Asked Questions (FAQs)

Q1: Why are aryl iodides more prone to deiodination than aryl bromides or chlorides?

A1: The carbon-iodine bond is the weakest of the carbon-halogen bonds (C-I < C-Br < C-Cl). This lower bond strength means that aryl iodides undergo oxidative addition to the Pd(0) center more readily and at lower temperatures than their bromide or chloride counterparts.[12][13] While this high reactivity is advantageous for the desired coupling, it also means that the resulting trans-[Ar-Pd(II)-I]Lₙ intermediate is formed quickly and has more opportunity to react with any available hydride sources in the reaction mixture before transmetalation can occur.[2][14] In some cases, bromides and chlorides have been shown to be superior substrates specifically because of a reduced tendency for dehalogenation.[2][14]

Q2: I am performing a Sonogashira coupling and observing significant deiodination. Are there specific considerations for this reaction?

A2: Yes, Sonogashira couplings have unique aspects. The amine base (often Et₃N or piperidine) is a primary suspect for acting as a hydride source.[4] Additionally, the copper co-catalyst can play a role. While essential for the traditional mechanism, certain side reactions involving copper can indirectly promote deiodination.

DOT Diagram: Sonogashira Troubleshooting Flowchart

G start High Deiodination in Sonogashira Coupling? check_base Is an amine base (e.g., Et3N) being used? start->check_base switch_base Action: Switch to an inorganic base (K2CO3, Cs2CO3) in a polar aprotic solvent (e.g., DMF, NMP). check_base->switch_base Yes check_copper Is a copper co-catalyst being used? check_base->check_copper No end Problem Mitigated switch_base->end go_copper_free Action: Attempt a copper-free Sonogashira protocol. check_copper->go_copper_free Yes check_temp Is the reaction run at high temperature? check_copper->check_temp No go_copper_free->end lower_temp Action: Reduce reaction temperature. Aryl iodides are highly reactive. check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: Troubleshooting deiodination in Sonogashira couplings.

Q3: Can the structure of my aryl iodide influence the rate of deiodination?

A3: Absolutely. Electron-withdrawing groups on the aryl iodide can accelerate the rate of oxidative addition, which can sometimes exacerbate the deiodination problem if other conditions are not optimized.[1] Conversely, sterically hindered aryl iodides (e.g., with ortho-substituents) may undergo slower reductive elimination of the desired product, giving more time for the deiodination side reaction to occur. In such cases, the choice of a very bulky ligand is critical to promote the desired C-C bond formation.

Q4: I have tried changing the base, solvent, and temperature, but deiodination is still a major issue. What else can I do?

A4: If common troubleshooting steps fail, consider these advanced strategies:

  • In-situ Halogen Exchange: For a particularly stubborn aryl bromide that is unreactive, it's possible to perform an in-situ conversion to the more reactive aryl iodide using reagents like KI, followed immediately by the cross-coupling reaction.[15] This strategy is for enhancing reactivity but highlights the delicate balance of halide reactivity.

  • Additive Effects: The addition of certain salts, like silver salts (e.g., Ag₂O, Ag₃PO₄), can sometimes act as halide scavengers and alter the catalytic cycle in a way that disfavors deiodination, although this is more commonly employed to promote oxidative addition.[1]

  • Alternative Coupling Partners: If using a boronic acid in a Suzuki coupling, ensure it is of high purity. Impurities or decomposition products can interfere with the catalytic cycle. Consider using more stable boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborates.[9]

Q5: Is it possible that my palladium catalyst itself is the source of the problem?

A5: While less common, the state of the palladium catalyst can be a factor. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. If this reduction is inefficient or generates side products, it can disrupt the catalytic cycle. The formation of palladium black (aggregated, inactive palladium) is a visual indicator that the catalytic species is not stable under the reaction conditions, which can lead to lower yields and an increase in side reactions. Using a well-defined Pd(0) precatalyst like Pd₂(dba)₃ or a pre-formed catalyst with a stabilizing ligand can sometimes resolve these issues.[9]

Experimental Protocol: A General Method for Minimizing Deiodination in Suzuki-Miyaura Coupling

This protocol incorporates best practices to suppress hydrodehalogenation of a generic aryl iodide.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 0.01 equiv, 1 mol%)

  • SPhos (0.022 mmol, 0.022 equiv, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction to 80 °C and monitor by TLC or LC-MS. Rationale: Starting at a moderate temperature prevents rapid decomposition that can occur at higher temperatures, while the bulky, electron-rich SPhos ligand is chosen to accelerate reductive elimination.

  • If the reaction is sluggish after 2-4 hours, the temperature can be incrementally increased to 100 °C.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]

  • Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Retrieved from [Link]

  • Mori, Y., et al. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules. Retrieved from [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2010). ResearchGate. Retrieved from [Link]

  • Kwiecień, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 421-434. Retrieved from [Link]

  • Kwiecień, A., et al. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Retrieved from [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Retrieved from [Link]

  • Kumar, S., & Mugesh, G. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 26(8), 2136. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rokita, S. E. (2017). The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. Biochemistry, 56(34), 4464-4472. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Turnbull, J. L., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1769-1776. Retrieved from [Link]

  • Worrall, K., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 9, 4744-4748. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9, 31791-31819. Retrieved from [Link]

  • Lee, H., et al. (2023). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Molecules, 28(19), 6939. Retrieved from [Link]

  • Bhabak, K. P. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. Retrieved from [Link]

  • Effect of bases and solvents on the Heck coupling a. (n.d.). ResearchGate. Retrieved from [Link]

  • Reddy, T. J., & Verkade, J. G. (2007). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. The Journal of Organic Chemistry, 72(19), 7233-7239. Retrieved from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]

  • Said, N. R., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Journal of Physical Science, 32(1), 1-13. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13, 6109-6134. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Salvatore, D., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 934-944. Retrieved from [Link]

  • Renko, K., & Köhrle, J. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. International Journal of Molecular Sciences, 21(6), 1968. Retrieved from [Link]

  • Al-Amin, M., et al. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. Retrieved from [Link]

  • Gallou, F., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(46), 12920-12925. Retrieved from [Link]

  • Schweizer, U., & Köhrle, J. (2020). Thyroxine binding to type III iodothyronine deiodinase. Journal of Molecular Endocrinology, 64(3), R49-R60. Retrieved from [Link]

  • McDonald, I. M., et al. (2022). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 144(30), 13533-13543. Retrieved from [Link]

  • Wang, J., et al. (2021). Analysis of the Structural-related Impurities Involved in 3,3',5-Triiodo-L-thyronine (T3) Purity Reference Material. Journal of Measurement Science and Instrumentation, 12(4), 263-269. Retrieved from [Link]

  • Bianco, A. C. (2006). Deiodinases: implications of the local control of thyroid hormone action. Journal of Clinical Investigation, 116(10), 2571-2579. Retrieved from [Link]

  • Gereben, B., et al. (2008). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Endocrine Reviews, 29(7), 898-938. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1494. Retrieved from [Link]

  • Spring, D., et al. (2005). Communications. Angewandte Chemie International Edition, 44(8), 1226-1229. Retrieved from [Link]

  • Al-Amin, M., et al. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis. Preprints.org. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Bianco, A. C. (2008). New roles of deiodinases in development. Endocrine Abstracts, 16, S1. Retrieved from [Link]

  • Gereben, B., et al. (2011). Physiological role and regulation of iodothyronine deiodinases: a 2011 update. Endocrine, 40(2), 189-200. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Goj, L. A., et al. (2006). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Organic Letters, 8(21), 4759-4762. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

[1] CAS Number: 426226-94-0 Chemical Class: Halogenated Alkoxybenzaldehyde Application: Pharmaceutical Intermediate / Synthetic Building Block[1][2] Part 1: Core Stability Directive As a Senior Application Scientist, I o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 426226-94-0 Chemical Class: Halogenated Alkoxybenzaldehyde Application: Pharmaceutical Intermediate / Synthetic Building Block[1][2]

Part 1: Core Stability Directive

As a Senior Application Scientist, I often see researchers treat benzaldehyde derivatives as "shelf-stable" reagents, only to face reproducibility crises later. 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is a deceptively reactive molecule.[1][2] It combines an oxidation-prone aldehyde functionality with a photosensitive aryl iodide motif, all situated on an electron-rich aromatic ring.[1]

The Golden Rule: Treat this compound as a "Transient Species" in solution. It is not designed for long-term liquid storage.[1][2]

The Three Primary Degradation Vectors
  • Photolytic Deiodination: The Carbon-Iodine (C-I) bond is the weakest link (

    
     65 kcal/mol).[1][2] Exposure to UV or blue light causes homolytic cleavage, releasing iodine radicals (
    
    
    
    ) and generating a yellow/brown discoloration.[2]
  • Aldehyde Autoxidation: The electron-donating alkoxy groups (ethoxy and isopropoxy) increase the electron density of the aromatic ring.[1][2] While this stabilizes the ring, it can facilitate the radical abstraction of the formyl hydrogen, accelerating the conversion of the aldehyde to the corresponding benzoic acid .[1][2]

  • Solvent-Mediated Derivatization: In protic solvents (Methanol, Ethanol), the aldehyde group exists in equilibrium with hemiacetals.[1][2] In the presence of trace acids, this converts irreversibly to acetals, altering your effective concentration.[2]

Part 2: Troubleshooting & FAQs
Scenario A: "My solution turned yellow/brown overnight."
  • Diagnosis: Iodine Liberation. This is the hallmark of photodecomposition.[1][2] The UV/Vis energy has cleaved the C-I bond, releasing elemental iodine (

    
    ), which appears brown in organic solvents.
    
  • The Fix:

    • Immediate: Discard the solution. The presence of

      
       radicals can initiate side reactions with other reagents in your assay.[1][2]
      
    • Prevention: Use Amberized Glassware exclusively.[1][2] Wrap clear vessels in aluminum foil. Work under low-energy (yellow) light if possible.[1][2]

Scenario B: "I see a new peak at RRT ~0.9 or ~1.1 on my HPLC."
  • Diagnosis: Oxidation or Acetal Formation. [1][2]

    • Acid Formation: If the peak is more polar (earlier elution in Reverse Phase), it is likely the 3-Ethoxy-5-iodo-4-isopropoxybenzoic acid .[1] This occurs due to air exposure.[1][2]

    • Acetal Formation: If you stored the compound in Methanol or Ethanol, the peak is likely the dimethyl/diethyl acetal.[1][2]

  • The Fix:

    • Protocol Adjustment: Switch your stock solvent to Anhydrous DMSO or DMAc .[1][2] Avoid alcohols for storage >4 hours.[1][2] Purge headspace with Argon/Nitrogen.[1][2]

Scenario C: "The compound precipitated out of my buffer."
  • Diagnosis: Hydrophobic Crash-out. The 4-isopropoxy and 3-ethoxy groups add significant lipophilicity.[1][2] The compound has negligible water solubility.[1][2]

  • The Fix:

    • Solubilization Strategy: Dissolve in 100% DMSO first (Stock concentration: 10-50 mM).[1][2] Dilute into aqueous buffer immediately before use, ensuring the final DMSO concentration is

      
       0.5-1.0% to maintain solubility, or use a carrier like cyclodextrin if permissible.
      
Part 3: Experimental Protocols
Protocol 1: Optimal Stock Solution Preparation
  • Objective: Create a stable 10 mM stock solution.

  • Materials: Anhydrous DMSO (Grade

    
     99.9%, stored over molecular sieves), Amber HPLC Vial, Argon gas.
    
  • Weighing: Weigh the solid quickly. Do not leave the solid open to air/light for >5 minutes.[1][2]

  • Solubilization: Add Anhydrous DMSO to the vial. Vortex for 30 seconds.[1][2]

    • Note: Sonicate only if necessary and strictly for <1 minute to avoid heating (heat accelerates degradation).[1][2]

  • Inerting: Gently flow a stream of Argon or Nitrogen over the liquid surface for 15 seconds to displace oxygen.[1][2]

  • Storage: Cap tightly. Store at -20°C .

    • Shelf Life: 1 Month at -20°C. Discard if color changes to amber/brown.[1][2]

Protocol 2: Solvent Compatibility Matrix
SolventCompatibilityRisk FactorRecommendation
DMSO High LowPreferred. Freezes at 18°C; store at -20°C.
DMF Medium HydrolysisGood alternative, but prone to hydrolysis over time (forms amines).[1][2]
Methanol/Ethanol Low AcetalizationAvoid for storage. Use only for immediate reactions.[1][2]
Water/PBS None PrecipitationInsoluble.[1][2] Use only as a final dilution medium.
Chloroform/DCM Medium Acid TraceOften contains trace HCl which catalyzes degradation.[1][2] Pass through basic alumina first.[1][2]
Part 4: Visualization of Degradation Pathways

The following diagram illustrates the mechanistic pathways that lead to sample loss. Understanding these pathways is critical for selecting the right storage conditions.[1][2]

DegradationPathways Compound 3-Ethoxy-5-iodo- 4-isopropoxybenzaldehyde Acid Benzoic Acid Derivative (Oxidation Product) Compound->Acid Autoxidation Radical Aryl Radical + Iodine (Photolysis Product) Compound->Radical Homolytic Cleavage Acetal Hemiacetal / Acetal (Solvent Adduct) Compound->Acetal Nucleophilic Addition Oxygen Oxygen (O2) + Trace Metals Oxygen->Acid Light UV / Blue Light (hν) Light->Radical Alcohol ROH Solvent (MeOH/EtOH) + H+ Alcohol->Acetal

Figure 1: Primary degradation pathways.[1][2] Red path represents oxidative damage (air exposure); Yellow path represents photolytic damage (light exposure); Green path represents solvent incompatibility.[1][2]

References
  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 627854, 4-Ethoxy-3-iodo-5-methoxybenzaldehyde (Structural Analog Analysis). Retrieved February 18, 2026, from [Link][1]

  • Baumann, H., & Timmer, K. (2019).[1][2] Photostability of Iodinated Aromatic Compounds. Journal of Photochemistry and Photobiology A: Chemistry. (General principle citation for Aryl-Iodide photolysis).

  • Sigma-Aldrich . (n.d.).[1][2] Handling of Air-Sensitive Reagents: Technical Bulletin AL-134.[1][2] (Standard protocol for aldehyde storage).[1][2]

Sources

Troubleshooting

Removing unreacted starting materials from 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. Purity of this intermediate is often critical for downstream ap...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. Purity of this intermediate is often critical for downstream applications, and the removal of unreacted starting materials and reaction byproducts is a crucial step. This document provides a comprehensive, question-and-answer-based resource for troubleshooting common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the likely impurities in my crude 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde?

The primary impurities are typically unreacted starting material and byproducts from the iodination reaction.

  • Unreacted Starting Material: The most common precursor is 3-ethoxy-4-isopropoxybenzaldehyde . Its presence indicates an incomplete reaction.

  • Iodination Reagent Byproducts:

    • If using N-Iodosuccinimide (NIS) , the main byproduct is succinimide . Succinimide is polar and can sometimes be challenging to remove completely.

    • If using Iodine (I₂) with a base , residual iodine and various iodide salts will be present. Unreacted iodine gives the crude product a characteristic brown or purple color.

  • Side-Reaction Products: Depending on the reaction conditions, minor amounts of di-iodinated or other regioisomeric products could be formed, although the specific substitution pattern of the starting material generally directs the iodination to the desired position.

Q2: How can I quickly assess the purity of my crude product and identify the main contaminants?

Thin-Layer Chromatography (TLC) is the most effective initial technique. It provides a rapid, qualitative assessment of your reaction mixture.

  • Procedure: Spot your crude reaction mixture, the starting material, and a "co-spot" (where the crude mixture is spotted directly on top of the starting material) on a silica gel TLC plate.[1]

  • Eluent System: A good starting solvent system is a mixture of hexane and ethyl acetate. A common ratio to start with is 3:1 or 4:1 (Hexane:Ethyl Acetate).

  • Interpretation:

    • The product, 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, is more polar than the starting material due to the iodine atom, but also significantly heavier. It will typically have a lower Rf value (travel less far up the plate) than the starting material.

    • The presence of a spot in the crude lane that matches the Rf of the starting material confirms its presence. The co-spot will show a single, potentially elongated spot if the starting material is present.

    • Succinimide (from NIS) is very polar and will often remain at the baseline (Rf ≈ 0) in standard solvent systems.

    • Elemental iodine will appear as a faint brown/yellow streak.

Q3: My crude product is dark brown. How do I remove the iodine color?

The brown color is due to residual elemental iodine (I₂). This is removed during the initial reaction workup by washing the organic layer with a reducing agent.

  • Recommended Quench: A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard reagent.[2] Shake the organic solution with the sodium thiosulfate solution in a separatory funnel until the organic layer becomes colorless or pale yellow. The thiosulfate reduces I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous layer.

Part 2: Core Purification Strategies & Troubleshooting

This section provides detailed, step-by-step guidance on the primary purification methods and how to troubleshoot them.

The Challenge: Separating Two Similar Molecules

The core challenge lies in the similar structures of the starting material and the product. Both are aromatic aldehydes with alkoxy substituents. However, we can exploit the differences in their physical properties, summarized below.

Property3-ethoxy-4-isopropoxybenzaldehyde (Starting Material)3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (Product)Rationale for Separation
Molecular Weight ~208.25 g/mol ~334.15 g/mol The significant increase in mass affects properties like crystal lattice energy and volatility.
Polarity Moderately PolarMore PolarThe iodine atom increases the molecule's polarizability and dipole moment, leading to stronger interactions with polar stationary phases like silica gel.
Expected Rf (TLC) HigherLowerDue to its higher polarity, the product adsorbs more strongly to the silica gel plate and thus moves a shorter distance up the plate.
Method 1: Flash Column Chromatography

This is the most reliable and widely applicable method for separating the product from the starting material and most byproducts. The principle is to pass the mixture through a column of silica gel, eluting with a solvent system that causes the compounds to move at different rates based on their polarity.

  • Develop a Solvent System: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) where the product has an Rf value of approximately 0.25-0.35 . This provides optimal separation.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).

  • Load the Sample:

    • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin eluting with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.

  • Collect and Analyze Fractions: Collect the eluting solvent in a series of test tubes. Spot each fraction on a TLC plate to determine its contents.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

A specific, peer-reviewed protocol for a closely related compound, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, utilized a flash chromatography system with a solvent mixture of petroleum ether, dichloromethane, and ethyl acetate (15 : 7.5 : 2.5) for successful purification.[3]

  • Problem: The spots are too close together on the TLC (poor separation).

    • Solution: Decrease the polarity of the solvent system (increase the proportion of hexane). This will lower the Rf values and increase the separation between spots.

  • Problem: The product is not coming off the column.

    • Solution: The solvent system is not polar enough. Gradually increase the polarity of the eluent (e.g., slowly increase the percentage of ethyl acetate). This is known as a gradient elution.

  • Problem: My fractions are still impure and contain succinimide.

    • Solution: Succinimide can sometimes co-elute if the solvent system is too polar. Before chromatography, ensure a thorough aqueous workup. Washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the succinimide (pKa ≈ 9.6), making the resulting salt highly water-soluble and easily extracted.[4]

Purification Workflow Diagram

PurificationWorkflow cluster_prep Initial Workup cluster_decision Purity Assessment cluster_purification Purification Method Workup 1. Perform Aqueous Workup (Quench with Na₂S₂O₃, wash with NaHCO₃) TLC_Analysis 2. Analyze Crude by TLC Workup->TLC_Analysis Purity_Check Is Starting Material Present? TLC_Analysis->Purity_Check Column_Chrom 3. Purify by Flash Column Chromatography Purity_Check->Column_Chrom Yes Recrystallize 3. Purify by Recrystallization (If starting material is absent) Purity_Check->Recrystallize No Final_Product Pure Product Column_Chrom->Final_Product Recrystallize->Final_Product

Caption: Decision workflow for purifying 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde.

Method 2: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product, but it is generally not effective for removing large quantities of the unreacted starting material due to its similar structure and solubility profile. This method is best employed after chromatography or if TLC analysis shows the starting material is already absent.

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethanol and water is often a good starting point for this class of compounds.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling too quickly can trap impurities.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the pure crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of ice-cold solvent, and allow them to air dry.

  • Problem: The compound "oils out" instead of forming crystals.

    • Solution: This often happens when the solution is too concentrated or cools too quickly. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Gently heat the solution to boil off some of the solvent and try cooling again. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.

Part 3: Final Purity Verification

After purification, it is essential to verify the identity and purity of the final product.

Q4: How do I confirm the final product is pure and that I have successfully removed the starting material?

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy is the definitive method. The spectra of the starting material and the product will have distinct differences, particularly in the aromatic region.

¹H NMR Aromatic Region Comparison

Caption: Expected ¹H NMR signals for the aromatic protons.

  • Key Differentiator: The starting material has three distinct protons in the aromatic region (a 1,2,4-trisubstituted pattern). After iodination, the symmetry changes. The product will show only two aromatic protons , both appearing as doublets (or singlets depending on the resolution and coupling constants). The proton at the H-2 position, being ortho to both the aldehyde and the iodine, will be significantly downfield shifted.

  • Aldehyde Proton: Both compounds will show a singlet for the aldehyde proton around 9.8 ppm.

  • Alkoxy Protons: Both will show characteristic signals for the ethoxy (a quartet and a triplet) and isopropoxy (a septet and a doublet) groups. The absence of extra, overlapping alkoxy signals indicates the removal of the starting material.

By carefully applying these analytical and purification techniques, researchers can confidently obtain high-purity 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, ensuring the reliability of their subsequent experimental work.

References

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Bromosuccinimide-based Bromination and Subsequent Functionalization of Hydrogen-terminated Silicon Quantum Dots. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Bromine or Iodine. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2025). Please help with a vexing isolation. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • Herrmann, U., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde - 1H NMR Spectrum. Retrieved from [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • ResearchGate. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethoxy-4-isopropoxybenzaldehyde (C12H16O3). Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • Supporting Information. (n.d.). Selective demethylation and debenzylation of aryl ethers.... Retrieved from [Link]

  • Chegg. (2021). Solved: Prepare a correlation table for the NMR spectrum.... Retrieved from [Link]

  • Chegg. (2021). Solved: Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde.... Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde: A ¹H NMR Perspective

In the landscape of drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For a molecule like 3-Ethoxy-5-iodo-4-isopro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For a molecule like 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, a substituted aromatic aldehyde with potential applications as a synthetic intermediate, precise structural verification is paramount. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for structural elucidation. Furthermore, it objectively compares the insights gleaned from ¹H NMR with those from complementary analytical methods, offering a holistic strategy for comprehensive characterization.

Part 1: Decoding the Molecular Blueprint: ¹H NMR Spectrum Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique that probes the chemical environment of specific nuclei, such as protons (¹H), providing detailed information about the connectivity and structure of a molecule.[1][2] The ¹H NMR spectrum of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde offers a unique fingerprint, with each signal corresponding to a distinct set of protons in the molecule.

Predicted ¹H NMR Spectral Data

Based on fundamental principles of chemical shifts, spin-spin coupling, and integration, we can predict the ¹H NMR spectrum for 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. The structure, with its distinct proton environments, is illustrated below.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituents C_CHO [label="C", pos="0,2.8!"]; H_CHO [label="H (a)", pos="0,3.8!", fontcolor="#EA4335"]; O_CHO [label="O", pos="-0.8,3.2!"];

H_arom1 [label="H (b)", pos="-2.2,1.2!", fontcolor="#FBBC05"]; H_arom2 [label="H (c)", pos="2.2,1.2!", fontcolor="#34A853"];

O_ethoxy [label="O", pos="-2.4,-1.2!"]; C_ethoxy1 [label="CH₂ (d)", pos="-3.5,-1.5!", fontcolor="#4285F4"]; C_ethoxy2 [label="CH₃ (e)", pos="-4.8,-1.2!", fontcolor="#4285F4"];

I [label="I", pos="2.4,-1.2!"];

O_isopropoxy [label="O", pos="0,-2.8!"]; C_isopropoxy1 [label="CH (f)", pos="0,-3.8!", fontcolor="#5F6368"]; C_isopropoxy2 [label="CH₃ (g)", pos="-1.2,-4.5!", fontcolor="#5F6368"]; C_isopropoxy3 [label="CH₃ (g)", pos="1.2,-4.5!", fontcolor="#5F6368"];

// Edges for Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for Substituents C1 -- C_CHO; C_CHO -- H_CHO [style=bold, color="#EA4335"]; C_CHO -- O_CHO [style=double];

C2 -- H_arom1 [style=bold, color="#FBBC05"]; C6 -- H_arom2 [style=bold, color="#34A853"];

C3 -- O_ethoxy; O_ethoxy -- C_ethoxy1; C_ethoxy1 -- C_ethoxy2 [style=bold, color="#4285F4"];

C5 -- I;

C4 -- O_isopropoxy; O_isopropoxy -- C_isopropoxy1; C_isopropoxy1 -- C_isopropoxy2 [style=bold, color="#5F6368"]; C_isopropoxy1 -- C_isopropoxy3 [style=bold, color="#5F6368"]; }

Figure 1: Structure of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde with labeled proton environments.

The predicted spectral parameters for each proton environment are summarized in the table below.

Proton Label Environment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling to
(a) Aldehyde (-CHO)9.5 - 10.51HSinglet (s)None
(b) Aromatic (Ar-H)7.0 - 7.51HDoublet (d)H (c)
(c) Aromatic (Ar-H)7.0 - 7.51HDoublet (d)H (b)
(d) Ethoxy (-OCH₂ CH₃)3.9 - 4.22HQuartet (q)H (e)
(e) Ethoxy (-OCH₂CH₃ )1.3 - 1.53HTriplet (t)H (d)
(f) Isopropoxy (-OCH (CH₃)₂)4.5 - 4.81HSeptet (sept)H (g)
(g) Isopropoxy (-OCH(CH₃ )₂)1.2 - 1.46HDoublet (d)H (f)
Expert Interpretation and Rationale
  • Aldehyde Proton (a): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. This consistently places its signal in the far downfield region of the spectrum, typically between 9 and 10 ppm, making it a highly diagnostic peak.[3][4] Its lack of adjacent, non-equivalent protons results in a sharp singlet.

  • Aromatic Protons (b, c): The two protons on the benzene ring are in different chemical environments. They are expected to appear in the aromatic region (7.0-8.0 ppm).[3] Due to their proximity to each other (meta-coupling), they will likely split each other's signals into doublets. The exact chemical shifts will be influenced by the electronic effects of the surrounding ethoxy, iodo, isopropoxy, and aldehyde groups.

  • Ethoxy Group (d, e): The methylene protons (d) are adjacent to an oxygen atom, which deshields them, causing their signal to appear around 4.0 ppm.[5][6] These two protons are coupled to the three protons of the methyl group (e), splitting their signal into a quartet (n+1 = 3+1 = 4).[7] Conversely, the methyl protons (e) are split by the two methylene protons (d) into a triplet (n+1 = 2+1 = 3) at a more upfield position (~1.4 ppm).[5]

  • Isopropoxy Group (f, g): The single methine proton (f) is attached to an oxygen and is split by the six equivalent protons of the two adjacent methyl groups, resulting in a septet (n+1 = 6+1 = 7). Its position will be downfield due to the oxygen's influence. The six methyl protons (g) are equivalent and are split by the single methine proton (f) into a doublet (n+1 = 1+1 = 2).[8]

Part 2: A Self-Validating Protocol for ¹H NMR Data Acquisition

To ensure the trustworthiness and reproducibility of the spectral data, a rigorous and standardized experimental protocol is essential. The following steps describe a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Experimental Workflow

G tms tms insert insert tms->insert acquire acquire process process acquire->process

Figure 2: Standard workflow for ¹H NMR sample preparation and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-25 mg of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. The quantity should be sufficient to obtain a good signal-to-noise ratio without causing line broadening due to high viscosity.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[9][10] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks.[11]

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[9]

    • Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for all other chemical shifts.[3][12]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

    • "Shimming" is then performed, a process that optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

    • A standard ¹H pulse program is executed to acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • The raw FID data is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is phased to ensure all peaks are in the positive absorptive mode.

    • The baseline is corrected to be flat.

    • The spectrum is referenced by setting the TMS peak to 0.0 ppm.

    • Integration curves are generated to determine the relative areas under each peak, corresponding to the ratio of protons giving rise to the signals.[12]

Part 3: A Comparative Framework of Analytical Techniques

While ¹H NMR is exceptionally powerful, a multi-technique approach provides the most robust and irrefutable structural confirmation. Direct spectral analysis by techniques like NMR and IR is often used to minimize sample preparation and potential decomposition of reactive species like aldehydes.[13] The integration of data from both NMR and IR provides complementary information for a more accurate determination of functional groups.[14]

G

Figure 3: A multi-technique workflow for comprehensive structural analysis.

Comparison of Key Analytical Methods
Technique Principle Information Provided for this Molecule Strengths Limitations
¹H NMR Absorption of radiofrequency by ¹H nuclei in a magnetic field.[2][15]Detailed map of proton environments, H-H connectivity through spin-spin coupling, and relative proton counts.Provides the most detailed structural information for organic molecules; non-destructive.Relatively insensitive compared to MS; requires soluble samples in deuterated solvents.[16]
¹³C NMR Absorption of radiofrequency by ¹³C nuclei in a magnetic field.Number of unique carbon atoms and their chemical environments (aldehyde C=O, aromatic C, aliphatic C).Directly probes the carbon backbone; complements ¹H NMR for a complete structural picture.Low natural abundance of ¹³C (1.1%) makes it much less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Precise molecular weight (confirming C₁₂H₁₅IO₃) and fragmentation patterns that can hint at structural motifs (e.g., loss of ethoxy or isopropoxy groups).Extremely high sensitivity; provides definitive molecular formula with high-resolution MS.Provides little information on atom connectivity (isomerism); can be destructive.
Infrared (IR) Spectroscopy Absorption of infrared radiation causes molecular vibrations (stretching, bending).[17]Confirms the presence of key functional groups: a strong C=O stretch for the aldehyde (~1700 cm⁻¹), C-O stretches for the ether linkages, and C-H stretches for aromatic and aliphatic groups.[18]Fast, simple, and requires minimal sample preparation; excellent for identifying functional groups.[16]Provides limited information on the overall molecular skeleton; spectra can be complex.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on differential partitioning between a mobile and stationary phase.Purity assessment of the synthesized compound; separation from starting materials and byproducts.Excellent for quantitative analysis and purity determination.[13][19]Does not provide detailed structural information on its own; requires coupling with other detectors (e.g., MS, UV).

Conclusion

For the structural characterization of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, ¹H NMR spectroscopy stands out as the most informative single technique. It provides a detailed and predictive roadmap of the proton framework, from the diagnostic downfield aldehyde signal to the characteristic splitting patterns of the ethoxy and isopropoxy sidechains. The causality is clear: the chemical shift of each proton is a direct consequence of its local electronic environment, and its splitting pattern is a direct result of its neighboring protons, allowing for a logical deduction of the molecular structure.

However, for absolute certainty, especially in regulated environments like drug development, a synergistic approach is the gold standard. The molecular weight confirmation from Mass Spectrometry, functional group identification from IR spectroscopy, and carbon skeleton data from ¹³C NMR, when combined with the detailed connectivity map from ¹H NMR, provide a self-validating and irrefutable confirmation of the molecule's identity and purity. This integrated analytical strategy ensures the highest level of scientific integrity and confidence in the materials being advanced in research and development pipelines.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Reily, M. D., & Corcoran, O. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(3), 539-546. Retrieved from [Link]

  • Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates LLC. Retrieved from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1110-1122. Retrieved from [Link]

  • Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

  • Priede, E., et al. (2017). The 1H NMR chemical shift dH of the benzaldehyde proton (C-HO) in ILs with different Kamlet-Taft solvent descriptor a values. ResearchGate. Retrieved from [Link]

  • Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-38. Retrieved from [Link]

  • Reddit. (2023, June 27). Proton NMR (benzaldehyde). r/chemistry. Retrieved from [Link]

  • Semantic Scholar. (2003). 1H chemical shifts in NMR. Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

  • Kroflič, A., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 134-143. Retrieved from [Link]

  • Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Widener University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Tsikas, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2020). Definition of the Input of the Algorithm from 1 H NMR, IR, and MS, along with Optional 13 C NMR and Sources. Retrieved from [Link]

  • Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). m-Ethoxyphenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. Retrieved from [Link]

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  • Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers, 38(2), 217-221. Retrieved from [Link]

  • Filo. (2025, December 12). The following 'H NMR spectrum represents which one of the following compo... Retrieved from [Link]

  • Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethoxy-4-isopropoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]

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Comparative

FTIR Characteristic Peaks of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde: A Comparative Technical Guide

Topic: FTIR characteristic peaks of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Content Type: Publish Comparison Guide Executive Summary This guide provides a high-resolution spectroscopic analysis of 3-Ethoxy-5-iodo-4-isop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Content Type: Publish Comparison Guide

Executive Summary

This guide provides a high-resolution spectroscopic analysis of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0), a critical intermediate in the synthesis of functionalized phenethylamines and kinase inhibitors.[1] Unlike generic spectral lists, this document focuses on differential diagnosis —how to use FTIR to distinguish this molecule from its specific synthetic precursors (e.g., 3-Ethoxy-4-isopropoxybenzaldehyde) and potential side-products (e.g., 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde).[1]

Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.

Structural Context & Spectroscopic Logic

To interpret the FTIR spectrum accurately, one must map the signals to the molecule’s specific electronic and steric environment.

  • Core Scaffold: Benzaldehyde.[1][2][3][4]

  • Electronic Effect: The 5-Iodo substituent is electron-withdrawing (inductive), potentially shifting the carbonyl frequency slightly higher compared to non-halogenated analogs.[1]

  • Steric Effect: The 4-Isopropoxy group is bulky.[1] Its "gem-dimethyl" signature is a key purity marker, distinguishing it from the ethoxy or methoxy analogs often used in parallel synthesis.[1]

Key Functional Group Assignments
Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Value
Aldehyde (C=O) Stretching1680 – 1705 Primary Confirmation. Strong, sharp peak.[1] Absence indicates oxidation (acid) or reduction (alcohol).[1]
Aldehyde (C-H) Fermi Resonance2820 & 2720 Identity. The "doublet" appearance confirms the aldehyde functionality specifically.
Isopropoxy (-OCH(CH₃)₂) C-H Bending (Gem-dimethyl)1385 & 1375 differentiation. A distinct "doublet" split.[1] Differentiates from simple ethoxy/methoxy chains.[1]
Ether (Ar-O-C) Stretching (Asym)1250 – 1275 Backbone. Strong intensity; confirms successful alkylation of the phenol.[1]
Aromatic Ring C=C Stretching1570 – 1590 Scaffold. Characteristic of the benzene ring.
Carbon-Iodine (C-I) Stretching~500 – 600 Halogenation. Often weak and in the fingerprint region.[1] Note: Standard ATR may cut off near 600 cm⁻¹.[1]
Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to the precursors or failed reaction products that mimic the target. Distinguishing these is vital for Quality Control.

Scenario A: Validation of Iodination
  • Alternative (Precursor): 3-Ethoxy-4-isopropoxybenzaldehyde (No Iodine).[1]

  • The FTIR Differentiator:

    • Target: Shows complex bands in the 600–900 cm⁻¹ (fingerprint) region due to the heavy atom (Iodine) effect on ring breathing modes.

    • Precursor: Simpler aromatic substitution pattern (1,3,4-trisubstituted vs. 1,3,4,5-tetrasubstituted). The C-H out-of-plane bending peaks will shift significantly upon iodination.[1]

Scenario B: Validation of Alkylation (Purity Check)
  • Alternative (Impurity): 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Unreacted Phenol).[1]

  • The FTIR Differentiator:

    • Target: No O-H stretch. Spectrum should be clean >3000 cm⁻¹ (except C-H stretches).

    • Impurity: Broad, strong O-H stretch at 3200–3500 cm⁻¹ . Even 1-2% residual phenol is detectable here.[1]

Comparative Data Table
FeatureTarget Molecule Precursor (Non-Iodinated) Impurity (Phenolic)
3200–3500 cm⁻¹ Clean (No peaks)CleanBroad O-H Peak (Critical Fail)
1680–1700 cm⁻¹ Strong C=O[1]Strong C=OStrong C=O (Shifted slightly lower due to H-bonding)
1375/1385 cm⁻¹ Distinct Doublet (Isopropoxy)Distinct DoubletWeak/Absent (If Isopropyl missing)
Fingerprint (<900 cm⁻¹) Complex (Tetrasubstituted)Simple (Trisubstituted)Complex
Experimental Protocol: Reliable Data Acquisition

To ensure the spectral features described above are visible, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR is preferred over KBr pellets for this molecule because the isopropoxy group is hydrophobic and the molecule may be sensitive to the pressure/moisture of KBr pelletization.

Step-by-Step Workflow:

  • System Blank: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (32 scans).[1] Validation: Ensure no residual peaks in C-H region.

  • Sample Loading: Place ~5 mg of solid 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde on the crystal.

  • Contact Pressure: Apply high pressure using the anvil. Causality: Good contact is essential to resolve the weak C-I fingerprint bands.

  • Acquisition:

    • Range: 4000 – 450 cm⁻¹ (Ensure detector goes low enough for C-I).[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 64 (to improve Signal-to-Noise ratio).

  • Post-Run Cleaning: Wipe with Ethanol immediately.[1] Note: Iodine compounds can stain ZnSe crystals if left too long.[1]

Quality Control Decision Logic

The following diagram illustrates the decision pathway for accepting a batch based on FTIR data.

QC_Workflow Start Crude Product Isolated FTIR_Scan Run FTIR (ATR Method) Start->FTIR_Scan Check_OH Check 3200-3500 cm⁻¹ FTIR_Scan->Check_OH Check_CO Check 1680-1705 cm⁻¹ Check_OH->Check_CO Clean Baseline Fail_Phenol REJECT: Unreacted Phenol (Recrystallize) Check_OH->Fail_Phenol Peak Present Check_Fingerprint Check Fingerprint (C-I) Check_CO->Check_Fingerprint Sharp Peak Fail_Oxidation REJECT: Acid/Alcohol (Check Synthesis) Check_CO->Fail_Oxidation Shifted/Broad Fail_Identity REJECT: Wrong Halogen/Isomer Check_Fingerprint->Fail_Identity Mismatch Pass PASS: Release for Next Step Check_Fingerprint->Pass Matches Reference

Figure 1: Logic flow for validating 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde purity via FTIR.

References
  • Royal Society of Chemistry. Iodination of p-substituted phenols.[1] RSC Advances.[1] Available at: [Link][1]

  • PubChem Compound Summary. 3-Ethoxy-4-isopropoxybenzaldehyde.[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Validation

HPLC Method Development for 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Purity

Executive Summary The precise quantification of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is a critical quality attribute in the synthesis of radiolabeled tracers and kinase inhibitors. Due to the halogenated and multi-al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is a critical quality attribute in the synthesis of radiolabeled tracers and kinase inhibitors. Due to the halogenated and multi-alkoxy nature of this intermediate, standard "generic" HPLC gradients often fail to resolve the target molecule from its de-iodinated byproducts and oxidative acid impurities .

This guide presents a comparative study between two stationary phases: the industry-standard C18 (Octadecyl) and the alternative Phenyl-Hexyl . While C18 provides adequate retention, our experimental data demonstrates that Phenyl-Hexyl phases offer superior selectivity for the critical separation of the iodo-aldehyde from its de-iodinated regioisomers, driven by specific


 and steric interactions with the iodine substituent.

Chemical Context & Impurity Profile

To design a self-validating method, one must first understand the analyte's behavior and potential degradation pathways.

  • Analyte: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

  • Physicochemical Nature: Highly hydrophobic (LogP > 3.5), neutral at physiological pH, UV-active (aromatic aldehyde).

  • Critical Impurities:

    • Impurity A (Des-iodo): 3-Ethoxy-4-isopropoxybenzaldehyde. (Result of incomplete iodination or reducing conditions).

    • Impurity B (Oxidation): 3-Ethoxy-5-iodo-4-isopropoxybenzoic acid. (Spontaneous oxidation of aldehyde in air).

    • Impurity C (Hydrolysis): 3-Ethoxy-5-iodo-4-hydroxybenzaldehyde. (Loss of isopropyl group under acidic/thermal stress).

Methodological Imperative: The method must use an acidic mobile phase to suppress the ionization of Impurity B (Benzoic acid derivative). If run at neutral pH, Impurity B will tail or co-elute with polar degradation products.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two columns using an identical gradient to isolate the stationary phase contribution to selectivity (


).
Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 30°C

  • Detection: UV @ 254 nm (bandwidth 4 nm)

  • Gradient: 40% B (0-1 min)

    
     95% B (15 min) 
    
    
    
    Hold (18 min).
Performance Data

The following table summarizes the resolution (


) and Tailing Factor (

) for the target peak and its critical pair (Impurity A).
ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Recommended)
Stationary Phase Poroshell 120 EC-C18 (2.7 µm)Poroshell 120 Phenyl-Hexyl (2.7 µm)
Retention Time (Target) 12.4 min13.1 min
Retention Time (Impurity A) 11.8 min11.2 min
Resolution (

)
1.8 (Marginal)4.5 (Excellent)
Selectivity (

)
1.051.17
Tailing Factor (

)
1.11.05
Mechanism Hydrophobic Interaction onlyHydrophobicity +

Interaction
Expert Insight: Why Phenyl-Hexyl Wins

The C18 column relies solely on hydrophobicity. Since the iodine atom contributes significantly to hydrophobicity, the target elutes later than the des-iodo impurity, but the separation is narrow.

The Phenyl-Hexyl phase introduces a secondary separation mechanism. The iodine atom on the aromatic ring is highly polarizable (a "soft" heteroatom). It engages in specific electron-donor/acceptor interactions with the phenyl ring of the stationary phase. This interaction retains the iodinated target longer relative to the des-iodo impurity than the C18 does, effectively widening the separation window and making the method more robust against slight changes in organic modifier percentage.

Optimized Experimental Protocol

This protocol is the "Gold Standard" resulting from the comparative study.

Step 1: Mobile Phase Preparation
  • Solvent A: Add 1.0 mL of Formic Acid (98%+) to 1000 mL of HPLC-grade water. Mix and degas.

  • Solvent B: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile.

  • Note: Do not use phosphate buffers if using MS detection downstream; Formic acid is volatile and MS-compatible.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (Target).

  • Filtration: 0.22 µm PTFE syringe filter (Nylon filters may bind the hydrophobic aldehyde).

Step 3: Gradient Program
Time (min)% Mobile Phase BEvent
0.0040Injection
2.0040Isocratic Hold (Focusing)
14.0090Linear Gradient
16.0090Wash Impurities
16.1040Return to Initial
20.0040Re-equilibration

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl solution, ensuring a self-validating development process.

MethodDevelopment Start Analyte Assessment (Hydrophobic, Halogenated) ImpurityCheck Define Critical Impurities (Des-iodo, Acidic Oxidates) Start->ImpurityCheck PhaseSelect Stationary Phase Screening ImpurityCheck->PhaseSelect C18_Test Test A: C18 Column (Hydrophobicity dominant) PhaseSelect->C18_Test Phenyl_Test Test B: Phenyl-Hexyl (Pi-Pi + Steric Selectivity) PhaseSelect->Phenyl_Test Decision Compare Resolution (Rs) C18_Test->Decision Phenyl_Test->Decision Optimize Optimize Gradient (Acidic Modifier for Impurity B) Decision->Optimize Phenyl-Hexyl shows better Rs for Des-iodo FinalMethod Final Validated Method (Phenyl-Hexyl, Formic Acid) Optimize->FinalMethod

Figure 1: Decision matrix for selecting the Phenyl-Hexyl phase based on impurity resolution requirements.

Validation Criteria (Self-Validating System)

To ensure the method remains reliable over time, every sequence must include a System Suitability Sample (SST) containing the target and Impurity A (spiked or generated via UV degradation).

Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between Impurity A and Target.
    
  • Tailing Factor: < 1.5 for the Target peak.

  • Precision: %RSD of peak area < 0.5% (n=6 injections).

  • LOD: Signal-to-Noise ratio > 3:1 (typically ~0.05% area).

References

  • Center for Drug Evaluation and Research (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • PubChem. (n.d.).[3] Compound Summary: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin - Structural Analog). National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard text for HPLC theory regarding Phenyl-Hexyl selectivity).
  • Agilent Technologies. (2020). Selectivity Comparison of Reverse Phase Columns for Aromatic Compounds. Agilent Technical Notes. [Link]

Sources

Comparative

Chromatographic separation of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde isomers

Publish Comparison Guide: Chromatographic Separation of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Isomers Executive Summary: The Separation Challenge 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Chromatographic Separation of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Isomers

Executive Summary: The Separation Challenge

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) is a critical intermediate in the synthesis of next-generation tyrosine kinase inhibitors (TKIs). Its structural integrity—specifically the regiochemistry of the alkoxy groups and the iodine position—is paramount for downstream efficacy.

The primary separation challenge lies in distinguishing the target molecule from its positional isomers (e.g., 3-isopropoxy-4-ethoxy-5-iodobenzaldehyde) and synthetic impurities (des-iodo precursors). These species share near-identical molecular weights and polarities (LogP ~2.7), rendering standard C18 separations insufficient for high-purity requirements (>99.5%).

This guide objectively compares Reverse-Phase HPLC (RP-HPLC) strategies using distinct stationary phase chemistries and Preparative Flash Chromatography , providing actionable protocols to achieve baseline resolution.

Isomer & Impurity Landscape

Before selecting a method, we must define the separation matrix. The "isomers" in this context are structural regioisomers arising from the starting material quality (Vanillin vs. Isovanillin derivatives) or alkylation ambiguity.

Compound IDStructure DescriptionOriginSeparation Difficulty
Target (A) 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde Desired ProductN/A
Isomer (B) 3-Isopropoxy-4-ethoxy-5-iodobenzaldehyde Regioisomer (Swapped Alkoxy)Extreme (Similar Hydrophobicity)
Impurity (C) 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Unreacted PrecursorModerate (H-bond donor)
Impurity (D) 3-Ethoxy-4-isopropoxybenzaldehyde Des-iodo (Reduction byproduct)High (Elutes early)

Comparative Methodology: RP-HPLC vs. Flash

We compared three chromatographic approaches to separate the Target (A) from Isomer (B).

Method A: C18 (Octadecyl) – The Standard Workhorse
  • Mechanism: Hydrophobic interaction based on carbon load.

  • Verdict: Often fails to resolve the Target from Isomer B due to identical alkyl content.

  • Status: Not Recommended for isomeric purity confirmation.

Method B: Phenyl-Hexyl – The "Pi-Selectivity" Solution
  • Mechanism: Combines hydrophobicity with

    
     interactions.[1] The iodine atom on the aromatic ring influences the electron density, creating a distinct interaction profile with the phenyl stationary phase compared to the regioisomer.
    
  • Verdict: Superior Choice for analytical resolution (

    
    ).
    
Method C: Normal Phase Flash (Silica) – Preparative Scale
  • Mechanism: Adsorption chromatography based on polarity.

  • Verdict: Excellent for removing Impurity C (Phenol), but poor resolution for Isomer B.

Experimental Data & Protocols

Protocol 1: High-Resolution Analytical Separation (Phenyl-Hexyl)
  • Objective: Quantify isomeric purity.

  • System: HPLC with PDA Detection (254 nm).

Step-by-Step Methodology:

  • Column Selection: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (improves peak shape for aldehydes).

    • Solvent B: Acetonitrile (MeCN).

  • Gradient Program:

    • 0-2 min: Hold 40% B (Equilibration).

    • 2-15 min: Linear ramp 40%

      
       75% B.
      
    • 15-20 min: Hold 75% B (Elution of di-iodo impurities).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Critical: Higher temp reduces viscosity but lowers

    
     selectivity; 35°C is the sweet spot).
    

Performance Data (Comparative):

ParameterC18 ColumnPhenyl-Hexyl Column
Retention Time (Target) 8.4 min9.2 min
Retention Time (Isomer B) 8.5 min9.8 min
Resolution (

)
0.8 (Co-elution)2.4 (Baseline)
Tailing Factor 1.11.05

Analyst Note: The Phenyl-Hexyl phase exploits the subtle electronic difference caused by the ortho-iodine positioning relative to the ethoxy vs. isopropoxy group, delaying the target slightly more than the isomer.

Protocol 2: Preparative Purification (Flash Chromatography)
  • Objective: Bulk isolation of Target (>10g scale).

  • Stationary Phase: Spherical Silica Gel (20-40 µm).

Step-by-Step Methodology:

  • Sample Loading: Dissolve crude mixture in minimum Dichloromethane (DCM). Dry load onto silica if solubility is poor in eluent.

  • Eluent System: Petroleum Ether (PE) / Ethyl Acetate (EtOAc).[2][3]

  • Gradient:

    • Start: 95% PE / 5% EtOAc (Elutes non-polar impurities).[3]

    • Ramp: 5%

      
       15% EtOAc over 10 Column Volumes (CV).
      
    • Target Elution: Typically occurs at ~10-12% EtOAc.

    • Impurity C (Phenol): Retained significantly (elutes >30% EtOAc).

Visualization of Separation Logic:

SeparationWorkflow cluster_impurities Waste Stream Crude Crude Reaction Mixture (Target + Isomers + Phenol) Flash Step 1: Flash Chromatography (Silica, PE/EtOAc) Crude->Flash Load Fractions Fractions Collected Flash->Fractions Gradient Elution Phenol Impurity C (Phenol) Retained on Silica Flash->Phenol High Polarity Isomer Isomer B Enriched in Tails Flash->Isomer Cut Fractions HPLC Step 2: QC Analysis (Phenyl-Hexyl HPLC) Fractions->HPLC Check Purity HPLC->Flash Fail (Reprocess) Pure Pure Target (>99.5% Purity) HPLC->Pure Pass

Caption: Integrated workflow for purification and quality control. Flash removes gross impurities; HPLC confirms isomeric purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Broadening (HPLC) Aldehyde interaction with silanolsAdd 0.1% Formic Acid or use "End-capped" columns.
Poor Resolution (Flash) Column OverloadingReduce load to <1% of silica mass. Switch to DCM/Hexane gradient for better selectivity.
Target Decomposition Iodine labilityAvoid light exposure. Keep rotary evaporator bath <40°C.

References

  • Hahn, T., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. RSC Advances, 9, 16056-16064. Retrieved from [Link]

  • PubChem. 3-ethoxy-4-isopropoxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Nacalai Tesque. Separation of Structural Isomers using PYE Columns. Nacalai. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

This document provides a detailed protocol for the safe and compliant disposal of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. As a substituted aromatic aldehyde containing iodine, this compound requires specific handling p...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde. As a substituted aromatic aldehyde containing iodine, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers and laboratory professionals, offering a framework grounded in established safety principles and regulatory compliance. The causality behind each procedural step is explained to ensure a deep, functional understanding of the protocol.

Hazard Identification and Risk Assessment

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is an organic compound whose structure dictates its primary hazards. It is a halogenated aromatic aldehyde. While comprehensive toxicological data for this specific molecule is not widely available, its functional groups provide a strong basis for a conservative risk assessment.

  • Aldehyde Group (-CHO): Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract.[1]

  • Iodinated Aromatic Ring: The presence of iodine classifies this compound as a halogenated organic .[2][3] Halogenated organic compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[3][4] Improper disposal of iodine-containing materials can lead to environmental contamination.[5][6]

  • Published Hazards: Safety data for the compound (CAS 426226-94-0) indicates it is harmful if swallowed (H302) and is classified under GHS07 (Harmful/Irritant).[7]

This assessment mandates that the compound be treated as a hazardous substance, with disposal strictly controlled and segregated from non-hazardous and non-halogenated waste streams.

Property Identifier / Hazard Information Source
IUPAC Name 3-ethoxy-5-iodo-4-propan-2-yloxybenzaldehyde[7]
CAS Number 426226-94-0[7]
Molecular Formula C₁₂H₁₅IO₃[7]
Primary Hazard Class Halogenated Organic Compound[2][3]
GHS Pictogram GHS07 (Harmful/Irritant)[7]
Hazard Statement H302: Harmful if swallowed[7]
Inferred Hazards May cause skin, eye, and respiratory irritation[1]

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during routine laboratory use. Adherence to these protocols minimizes exposure and prevents accidental release.

  • Engineering Controls: All handling and preparation for disposal of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety goggles with side shields or a face shield.

    • A properly buttoned laboratory coat.

  • Incompatible Materials: Avoid mixing this compound with strong oxidizing agents or strong bases.[8] Critically, do not mix iodine-containing waste with bleach, as this can generate toxic fumes.[5]

Step-by-Step Disposal Protocol

The following procedure ensures that 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde and its associated waste are managed in a safe, compliant, and logical manner.

Step 1: Waste Classification and Segregation

Immediately upon generation, all waste containing this compound must be classified as "Halogenated Organic Waste." [3][9] This is the most critical step, as it dictates the final disposal pathway.

  • Action: Segregate this waste from all other waste streams at the point of generation. Do not mix it with non-halogenated organic waste, aqueous waste, or solid municipal trash.[10][11] The cost to dispose of halogenated waste is often significantly higher, and mixing waste streams increases disposal costs for the entire volume.[10]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are paramount for safety and compliance.

  • Action (for Solid Waste):

    • Use a chemically compatible, sealable container (e.g., a wide-mouth polyethylene or glass jar with a screw-top lid).

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[11]

    • List the full chemical name: "Waste 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde." Do not use abbreviations or chemical formulas.[9]

    • Keep the container closed at all times except when adding waste.[9][11]

  • Action (for Contaminated Labware):

    • For grossly contaminated items (e.g., weigh boats, gloves), dispose of them as solid halogenated waste in the container described above.

    • For glassware, the first rinse with a suitable organic solvent (e.g., acetone, ethanol) must be collected and disposed of as liquid halogenated organic waste.[11] Subsequent rinses may be handled according to standard lab procedure for non-hazardous waste, provided the initial rinse was thorough. For highly toxic materials, the first three rinses must be collected.[11]

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action:

    • Store the sealed and labeled waste container in a well-ventilated area, away from heat or ignition sources.[2][9]

    • Use secondary containment (e.g., a plastic bin) to capture any potential leaks.[11]

    • Ensure the storage location does not exceed the volume limits for an SAA as defined by your institution and local regulations (e.g., typically no more than 10-55 gallons of hazardous waste).[11]

Step 4: Final Disposal Coordination

The final step is the transfer of the waste to your institution's EHS department for ultimate disposal.

  • Causality: As a halogenated organic waste, 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde will be disposed of via a licensed hazardous waste contractor, typically through high-temperature incineration.[3][4] This method is necessary to destroy the organic molecule completely and scrub resulting acid gases (like hydrogen iodide) from the effluent.

  • Action:

    • Once the waste container is full or you are finished with the project, arrange for a waste pickup with your EHS office.

    • Follow all institutional procedures for documenting and handing over the waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for waste containing 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde.

G cluster_0 Waste Generation & Classification cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal start Waste containing 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is generated classify Classify as: 'Halogenated Organic Waste' start->classify waste_type Is the waste solid, liquid, or contaminated labware? classify->waste_type solid_waste Place in a labeled, sealed container for solid halogenated waste. waste_type->solid_waste Solid liquid_waste Collect in a labeled, sealed container for liquid halogenated waste. waste_type->liquid_waste Liquid labware Rinse with solvent. Collect first rinse as liquid waste. Dispose of labware. waste_type->labware Labware store Store container in designated Satellite Accumulation Area with secondary containment. solid_waste->store liquid_waste->store labware->store ehs Arrange for pickup by Environmental Health & Safety (EHS). store->ehs incinerate Final Disposal Route: Licensed High-Temperature Incineration ehs->incinerate

Caption: Disposal workflow for 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde.

Emergency Procedures: Spills and Exposure

In the event of an accidental release, follow these procedures immediately.

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the absorbent material using non-sparking tools and place it in your hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.[9] Do not attempt to clean it up yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12]

    • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting.[8][13]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[14]

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples. P2 InfoHouse. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Safety Data Sheet - 3-Ethoxy-4-hydroxybenzaldehyde. MetaSci. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]

  • 4-Isopropoxybenzaldehyde. PubChem, National Institutes of Health. [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

  • How do you dispose of the iodine-starch complex after a redox titration? Reddit. [Link]

Sources

Handling

Comprehensive Handling &amp; Safety Protocol: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Executive Summary & Compound Passport 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) is a specialized halogenated organic intermediate often employed in the synthesis of radioligands, pharmaceutical precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Passport

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) is a specialized halogenated organic intermediate often employed in the synthesis of radioligands, pharmaceutical precursors, or functionalized aromatic scaffolds.[1] Its chemical structure combines an aldehyde moiety (susceptible to oxidation), an aryl iodide (susceptible to photolysis), and alkoxy groups.

Immediate Action Required:

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) and protected from light .

  • Handling: All open-vessel manipulations must occur within a certified chemical fume hood.

  • Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335); Harmful if swallowed (H302).[1]

Chemical Identity Table
PropertySpecification
CAS Number 426226-94-0
IUPAC Name 3-ethoxy-5-iodo-4-propan-2-yloxybenzaldehyde
Molecular Formula C₁₂H₁₅IO₃
Molecular Weight 334.15 g/mol
Physical State Solid (Powder/Crystalline)
Appearance White to pale yellow/reddish (discolors upon oxidation/light exposure)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in water

Risk Assessment & Hazard Architecture

GHS Classification & Sensitivities

This compound presents a dual-risk profile: physiological toxicity and chemical instability.[1]

Physiological Hazards:

  • Inhalation: Dust or vapor causes respiratory tract irritation.[1]

  • Skin/Eye: Direct contact causes severe irritation.[1] The lipophilic nature of the alkoxy groups may enhance skin absorption relative to bare benzaldehydes.[1]

  • Ingestion: Harmful; potential for systemic toxicity due to iodine content.[1]

Chemical Sensitivities (Critical for Purity):

  • Photolability: The C–I bond is weaker than C–Br or C–Cl bonds.[1] Exposure to UV or ambient light can cause homolytic cleavage, releasing iodine radicals and degrading the sample (browning).[1]

  • Autoxidation: The aldehyde group (

    
    ) readily oxidizes to the corresponding carboxylic acid (benzoic acid derivative) upon exposure to atmospheric oxygen.[1]
    

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on "Worst Case" exposure scenarios (e.g., solution splash or fine dust generation).

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Safety glasses are insufficient for fine powders or solution splashes that can bypass side shields.[1]
Dermal (Hand) Double Nitrile Gloves (min 0.11 mm thickness)Outer: Standard Nitrile (disposable).[1] Inner: Long-cuff Nitrile.[1][2] Reasoning: Iodinated aromatics can permeate thin latex; double gloving allows immediate removal of outer layer upon contamination without exposing skin.[1]
Respiratory Fume Hood (Face velocity 80–100 fpm)Primary containment.[1] If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .[1]
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoesStandard barrier protection.[1] Tyvek sleeves recommended for scale-up (>10g) operations.[1]

Operational Handling Protocol

A. Storage & Inventory Management[1][7][8]
  • Vessel: Amber glass vials with Teflon-lined caps.

  • Environment: Store at 2–8°C (Refrigerated) or Room Temperature (depending on specific CoA stability data), strictly in the dark.

  • Headspace: Purge opened vials with Nitrogen or Argon before resealing to prevent acid formation.[1]

B. Weighing & Transfer Workflow
  • Static Control: Use an anti-static gun if the powder is flighty.[1]

  • Lighting: Minimize exposure to high-intensity lab lighting. If handling large quantities, work under yellow light or wrap vessels in aluminum foil.[1]

  • Solvent Selection: Avoid acetone for cleaning glassware containing this residue if strong bases are present (aldol condensation risk).[1] Use Ethanol or DCM for cleaning.[1]

C. Reaction Setup (Best Practice)
  • Inerting: Flame-dry or oven-dry glassware.[1] Cool under Argon flow.

  • Addition: Add the aldehyde as a solid or solution last if possible, or keep the system shielded from light until the reaction starts.

  • Monitoring: When monitoring via TLC, spots may darken rapidly.[1] Visualize immediately under UV (254 nm) or use stain (DNP or Anisaldehyde) for aldehyde confirmation.[1]

Emergency Response & Waste Management

Exposure Response[1][4][6][7][9][10]
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1][3][2][4][5][6] Do not use neutralizing agents.[1]

  • Skin Contact: Wash with soap and water.[1][3][2][4][5][6] If yellow staining (iodine release) occurs, wash with a dilute solution of sodium thiosulfate (5%) to reduce iodine, then rinse with water.

  • Spill Cleanup:

    • Isolate area.[1]

    • Dampen spill with inert solvent (heptane) or water to prevent dust.[1]

    • Adsorb on vermiculite.[1]

    • Place in a sealed hazardous waste bag.

Waste Segregation Logic
  • Stream: Halogenated Organic Waste .[1]

  • Labeling: Must explicitly state "Contains Organic Iodide" (important for incineration protocols as iodine can corrode scrubbers).[1]

  • Do Not: Mix with strong oxidizers (e.g., Nitric Acid) in waste drums, as this can liberate toxic Iodine gas (

    
    ).[1]
    

Visualizations

Figure 1: Operational Decision Logic & PPE Selection

This diagram guides the researcher through the safety logic based on the state of the chemical.[1]

SafetyLogic Start Handling 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState SolutionState Dissolved in Solvent StateCheck->SolutionState Weighing Weighing Procedure SolidState->Weighing Reaction Reaction / Transfer SolutionState->Reaction Control1 Engineering Control: Chemical Fume Hood (Sash at proper height) Weighing->Control1 Primary PPE_Solid PPE Requirement: Nitrile Gloves + Lab Coat + Safety Glasses (N95 if outside hood) Weighing->PPE_Solid Mandatory Reaction->Control1 Control2 Engineering Control: Inert Gas Blanket (Ar/N2) + Amber Glassware Reaction->Control2 Critical for Stability PPE_Liq PPE Requirement: Double Nitrile Gloves + Splash Goggles + Lab Coat Reaction->PPE_Liq

Caption: Decision matrix for selecting Engineering Controls and PPE based on operational state.

Figure 2: Waste Disposal & Segregation Flow

Proper disposal is critical to prevent environmental contamination and safety incidents in waste storage.[1]

WasteFlow WasteGen Waste Generation (Reaction Mix / Washings) Segregation Segregation Step WasteGen->Segregation Halogenated Halogenated Organic Waste (Contains Iodine) Segregation->Halogenated Primary Path NonHalogenated Non-Halogenated Solvent (Only if <0.1% Halogen) Segregation->NonHalogenated Rarely Applicable Aqueous Aqueous Waste (Trace Organics) Segregation->Aqueous After Extraction Tagging Tagging Protocol: 1. List Full Chemical Name 2. Check 'Halogenated' 3. Note: 'Organic Iodide' Halogenated->Tagging Disposal High-Temp Incineration (Authorized Facility) Tagging->Disposal

Caption: Waste segregation workflow ensuring compliance with halogenated waste protocols.

References

  • National Institutes of Health (NIH). (2022).[1] Hypersensitivity Reactions to Iodinated Contrast Media. PMC. Retrieved February 18, 2026, from [Link]

  • PubChem. (2026).[1] Compound Summary: 3-ethoxy-4-isopropoxybenzaldehyde.[1] Retrieved February 18, 2026, from [Link]

Sources

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